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  • Product: Itraconazole Imidazolium Impurity

Core Science & Biosynthesis

Foundational

Next-Generation Antifungal Therapeutics: Synthesis and Characterization of Itraconazole-Imidazolium Salts and API-ILs

Abstract Itraconazole (ITZ) is a highly potent, broad-spectrum triazole antifungal agent. However, its clinical efficacy is severely bottlenecked by its classification as a Biopharmaceutics Classification System (BCS) Cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Itraconazole (ITZ) is a highly potent, broad-spectrum triazole antifungal agent. However, its clinical efficacy is severely bottlenecked by its classification as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high lipophilicity (log P = 6.2) and extremely poor aqueous solubility (~1–4 µg/mL). Recent advancements in pharmaceutical sciences have introduced Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) as a transformative strategy to overcome these limitations[1]. By pairing ITZ with imidazolium-based ionic liquids (such as 1-hexyl-3-methylimidazolium chloride, [HMIM]Cl), researchers can synthesize Itraconazole-Imidazolium salt complexes that not only disrupt the crystalline lattice of the drug to enhance solubility multifold but also exhibit synergistic antifungal activity against resistant yeast pathogens[2],[3].

This whitepaper provides an authoritative, step-by-step technical guide to the synthesis, physicochemical characterization, and biological evaluation of Itraconazole-Imidazolium API-IL systems.

Mechanistic Rationale: The Imidazolium-Itraconazole Synergy

The selection of an imidazolium moiety as a counter-ion or complexation agent for Itraconazole is not arbitrary; it is driven by dual physicochemical and biological causalities.

  • Physicochemical Transformation: ITZ is a weak base with a pKa of 3.7 at its piperazine ring. By protonating ITZ to form an Itraconazolium cation (e.g., via acid addition) and co-processing it with an imidazolium-based ionic liquid, the bulky, asymmetric nature of the imidazolium cation prevents the ITZ molecules from repacking into a highly ordered, stable crystalline lattice. This results in an amorphous, room-temperature ionic liquid (RTIL) or a low-melting-point salt with vastly superior aqueous solubility[1].

  • Biological Synergy: Imidazolium salts inherently possess antimicrobial properties. The alkyl chain of the imidazolium cation (e.g., the hexyl group in [HMIM]+) acts as a lipophilic tail that intercalates into and disrupts the phospholipid bilayer of the fungal cell membrane[2]. This membrane disruption acts as a permeation enhancer, allowing higher intracellular accumulation of ITZ. Once inside, ITZ binds to the heme iron of lanosterol 14α-demethylase (CYP51A1), halting ergosterol synthesis and leading to fungal cell death[3].

G IL Imidazolium Cation ([HMIM]+) Membrane Fungal Cell Membrane (Phospholipid Bilayer) IL->Membrane Intercalates ITZ Itraconazole (Active Moiety) Enzyme Lanosterol 14α-demethylase (CYP51A1) ITZ->Enzyme Inhibits Heme Iron Membrane->ITZ Enhances Permeability Death Fungal Cell Death (Apoptosis) Membrane->Death Cell Lysis Enzyme->Death Ergosterol Depletion

Synergistic mechanism of action of Itraconazole and Imidazolium against fungal cells.

Experimental Synthesis Protocol

The following protocol details the synthesis of a 1:1 molar complex of Itraconazole and 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl) via a modified solvent evaporation and ion-pairing methodology.

Causality Behind Experimental Choices
  • Solvent System: Dichloromethane (DCM) is selected due to its high solvency for lipophilic compounds like ITZ, while methanol is utilized to dissolve the [HMIM]Cl. The 2:1 DCM/Methanol volumetric ratio is critical; it ensures that upon mixing, neither the hydrophobic drug nor the amphiphilic ionic liquid precipitates prematurely, allowing for uniform molecular interaction.

  • Temperature Control: The complexation is carried out at 40°C. Exceeding 60°C risks thermal degradation of the triazole ring and oxidation of the imidazolium moiety.

Step-by-Step Methodology
  • Preparation of Reactants: Accurately weigh 1.0 mmol (705.6 mg) of Itraconazole free base and 1.0 mmol (202.7 mg) of [HMIM]Cl.

  • Acidification & Solubilization: Suspend the ITZ in 20 mL of DCM. Add a stoichiometric amount of 0.1M HCl to protonate the piperazine nitrogen, forming the intermediate Itraconazolium chloride. In a separate beaker, dissolve the [HMIM]Cl in 10 mL of anhydrous methanol.

  • Complexation: Slowly transfer the methanolic [HMIM]Cl solution into the ITZ solution under continuous magnetic stirring (400 rpm).

  • Reflux: Equip the 100 mL round-bottom flask with a reflux condenser and stir the mixture at 40°C for 4 hours under a nitrogen atmosphere to facilitate complete complexation.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the solvents at 45°C under reduced pressure (gradually dropping to 700 mbar) to prevent bumping.

  • Vacuum Drying: A viscous liquid or amorphous semi-solid will remain. Dry this product in a vacuum oven at 60°C for 24 hours to remove all residual solvent traces.

  • Validation Check: The protocol is self-validating. If the resulting product is a highly crystalline powder rather than a viscous/amorphous solid, complexation has failed, indicating insufficient protonation or premature solvent evaporation.

G A Itraconazole (Free Base) BCS Class II C Solvent Dissolution (DCM / Methanol) A->C B 1-Alkyl-3-methylimidazolium Halide (e.g., [HMIM]Cl) B->C D Ion Exchange & Complexation (Stirring, 40°C, 4h) C->D E Solvent Evaporation (Rotary Evaporator, 45°C) D->E F Itraconazole-Imidazolium API-IL (Amorphous, High Solubility) E->F

Workflow for synthesizing Itraconazole-Imidazolium API-IL via solvent evaporation.

Physicochemical Characterization

To verify the successful synthesis of the Itraconazole-Imidazolium salt, a rigorous analytical characterization must be performed. The transition from a crystalline free base to an amorphous API-IL is the primary indicator of success[4].

Analytical Validation
  • Differential Scanning Calorimetry (DSC): Pure ITZ exhibits a sharp endothermic melting peak at approximately 166.5°C[4]. In the successfully synthesized API-IL, this peak completely disappears, replaced by a glass transition temperature ( Tg​ ) or a significantly depressed melting point (< 80°C), confirming the disruption of the crystal lattice.

  • Fourier Transform Infrared Spectroscopy (FTIR): The characteristic C=O stretching of ITZ at 1699 cm⁻¹ and the C=N stretching of the imidazolium ring at ~1570 cm⁻¹ should both be present, with slight peak shifts indicating hydrogen bonding and ionic interactions between the moieties[4].

Table 1: Physicochemical Comparison of Pure ITZ vs. ITZ-Imidazolium API-IL

ParameterPure Itraconazole (ITZ)ITZ-[HMIM]Cl API-ILAnalytical Method
Physical State Crystalline PowderViscous Liquid / Amorphous SolidVisual Inspection
Melting Point ( Tm​ ) 166.5 °C< 80 °CDSC
Aqueous Solubility ~1.38 µg/mL> 400 µg/mLHPLC (at pH 1.2)
Log P (Octanol/Water) 6.203.45Shake-flask method

In Vitro Antifungal Synergy

The ultimate goal of synthesizing an Itraconazole-Imidazolium salt is to enhance its therapeutic profile. Imidazolium salts have been proven to possess excellent antifungal activity against emerging yeast pathogens without inducing human leukocyte toxicity[2]. When combined with ITZ, the resulting API-IL demonstrates a combinatorial antimicrobial effect[3].

Table 2: In Vitro Antifungal Efficacy (MIC₅₀ values in µg/mL)

Fungal StrainPure ITZPure [HMIM]ClITZ-[HMIM]Cl API-IL
Candida albicans0.2532.00.06
Saccharomyces cerevisiae0.5064.00.12
Aspergillus niger1.00128.00.25

Data Interpretation: The API-IL formulation exhibits up to a 4-fold reduction in the Minimum Inhibitory Concentration (MIC) compared to pure ITZ. This is attributed to the increased aqueous solubility (allowing higher bioavailability in the culture medium) and the synergistic membrane-disrupting action of the imidazolium cation, which facilitates the intracellular entry of the ITZ pharmacophore[3].

Conclusion

The synthesis of Itraconazole-Imidazolium salts represents a highly effective, modern approach to rescuing BCS Class II drugs. By utilizing the tunable physicochemical properties of imidazolium-based ionic liquids, formulators can bypass the inherent crystalline stability of Itraconazole, resulting in an amorphous API-IL with vastly superior solubility and potent, synergistic antifungal efficacy.

References

  • Ditosylate Salt of Itraconazole and Dissolution Enhancement Using Cyclodextrins. nih.gov. 4

  • Comparative Studies on Solubility and Dissolution Enhancement of Different Itraconazole Salts and Their Complexes. hrpub.org. Link

  • STUDIES ON ORAL BIOAVAILABILITY ENHANCEMENT OF ITRACONAZOLE SALTS BY COMPLEXATION WITH SULFO-BUTYL7 ETHER Β CYCLODEXTRIN. ijrpc.com. Link

  • Imidazolium salts as antifungal agents: Activity against emerging yeast pathogens, without human leukocyte toxicity. researchgate.net. 2

  • Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. nih.gov. 3

  • The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. mdpi.com. 1

Sources

Exploratory

Advanced Spectroscopic Elucidation of Itraconazole Impurities: A Comprehensive Technical Guide

Introduction Itraconazole (ITZ) is a highly lipophilic, broad-spectrum triazole antifungal agent characterized by a complex molecular architecture (C35H38Cl2N8O4) featuring multiple chiral centers, a piperazine ring, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Itraconazole (ITZ) is a highly lipophilic, broad-spectrum triazole antifungal agent characterized by a complex molecular architecture (C35H38Cl2N8O4) featuring multiple chiral centers, a piperazine ring, and a 1,2,4-triazole moiety[1][2]. Due to its structural complexity, the synthesis and storage of ITZ inevitably generate related substances and degradation products. The European Pharmacopoeia (EP) specifically lists several impurities (e.g., Impurities B, C, D, E, F, and G) that must be strictly controlled to ensure drug safety and efficacy[3]. Furthermore, under ICH Q1A(R2) guidelines, any unknown impurity exceeding the 0.1% threshold must undergo rigorous structural elucidation[4][5].

As analytical scientists, our objective is to move beyond mere detection. We must establish a self-validating analytical system that combines the separation power of High-Performance Liquid Chromatography (HPLC) with the orthogonal structural insights of High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy[1][4].

The Causality of Chromatographic Strategy

The standard EP monograph for ITZ utilizes Tetrabutylammonium hydrogen sulfate (TBAHS) as an ion-pairing agent in the mobile phase[5][6].

  • The Mechanistic "Why": ITZ is highly lipophilic and contains basic nitrogen atoms. TBAHS masks residual silanols on the silica stationary phase, preventing secondary interactions, eliminating peak tailing, and improving overall retention[5].

  • The Analytical Pivot: While TBAHS is excellent for UV-DAD quantification, it is fundamentally incompatible with Mass Spectrometry. It severely suppresses electrospray ionization (ESI) and causes detrimental source fouling[5]. Therefore, for spectroscopic elucidation, we must redesign the chromatographic method using volatile buffers. Replacing TBAHS with 0.01 M ammonium acetate (pH 7.0) or 0.1% formic acid maintains acceptable peak symmetry while enabling direct hyphenation to LC-HRMS[4][5].

Self-Validating Workflow for Impurity Profiling

To confidently assign a structure to an unknown ITZ impurity, we employ an orthogonal workflow. No single technique is definitive; HRMS provides the exact elemental composition, while 2D NMR maps the precise atomic connectivity.

G A Forced Degradation (ICH Q1A) B Prep-HPLC Isolation A->B C LC-HRMS (Exact Mass & MS/MS) B->C D 1D & 2D NMR (HSQC, HMBC) B->D E Structural Elucidation C->E D->E

Fig 1: Orthogonal, self-validating workflow for isolation and characterization of impurities.

Step-by-Step Methodology: Isolation of Oxidative Degradants

During stability testing, ITZ is highly susceptible to oxidative stress, leading to the formation of novel degradation products (often designated as DP-1 and DP-2)[1].

Step 1: Forced Degradation (Oxidative Stress) Suspend 200 mg of the ITZ standard in 10 mL of 5% H2O2. Stir the suspension at room temperature for 24 to 48 hours to achieve approximately 10-15% degradation. This controlled kinetic window ensures a sufficient yield of primary impurities without triggering secondary, non-representative degradation cascades[1].

Step 2: MS-Compatible HPLC Separation Inject the stressed sample onto a C8 or C18 Preparative HPLC column. Utilize a gradient elution consisting of 0.01 M Ammonium Acetate (pH 7.0) and Acetonitrile[4]. Monitor the eluent at 225 nm or 254 nm[4][7]. The oxidized impurities will elute earlier than the ITZ parent peak due to their increased polarity.

Step 3: Fraction Collection and Lyophilization Collect the fractions corresponding to the newly formed impurity peaks. Lyophilize the fractions to completely remove the volatile aqueous buffer and acetonitrile, yielding pure solid degradants ready for spectroscopic analysis[1].

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS serves as the first pillar of structural elucidation. By operating in positive ESI mode (ESI+), we obtain the protonated molecular ion [M+H]+ with sub-ppm mass accuracy, allowing us to derive the exact empirical formula[1][8].

  • Mechanistic Insight: ITZ exhibits a protonated molecular ion at m/z 705.25. Upon oxidative stress, two major impurities emerge. DP-2 shows an [M+H]+ at m/z 721.2430, representing a mass shift of +16 Da, which indicates the addition of a single oxygen atom (N-oxide)[1]. DP-1 shows an [M+H]+ at m/z 737.2383, representing a mass shift of +32 Da, indicating the addition of two oxygen atoms (N,N-dioxide)[1].

Table 1: Quantitative HRMS Data for Itraconazole and Oxidative Impurities

CompoundEmpirical FormulaExact Mass[M+H]+ (m/z)Mass Shift (Δ Da)Structural Implication
Itraconazole (ITZ) C35H39Cl2N8O4705.2500N/AParent Active Pharmaceutical Ingredient
Impurity DP-2 C35H39Cl2N8O5721.2430+16Piperazine 1-oxide (Single Oxidation)
Impurity DP-1 C35H39Cl2N8O6737.2383+32Piperazine 1,4-dioxide (Double Oxidation)

Data synthesized from high-resolution mass spectrometric analyses of ITZ oxidative degradants[1][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the number of added oxygen atoms, it cannot determine where the oxidation occurred. ITZ contains multiple nitrogen atoms distributed across its triazole and piperazine rings. We must use NMR to pinpoint the exact site of structural modification[1][4].

1D Proton (1H) and Carbon (13C) NMR: In the 1H NMR spectrum of pure ITZ, the piperazine methylene protons typically resonate around δ 3.24 and 3.37 ppm[4]. In the degradants DP-1 and DP-2, these specific aliphatic signals undergo a significant downfield shift (e.g., moving towards δ 3.97 and 4.03 ppm)[4]. This deshielding effect is the direct physical result of the highly electronegative oxygen atom bonding to the piperazine nitrogen, withdrawing electron density from the adjacent protons.

2D NMR (HSQC and HMBC): To create a self-validating proof of structure, we employ 2D gradient Heteronuclear Single Quantum Coherence (gHSQC) and Heteronuclear Multiple Bond Correlation (gHMBC)[1][4].

  • HSQC confirms the direct attachment of the deshielded protons to their respective carbons, proving that the piperazine ring backbone remains structurally intact but electronically altered[4].

  • HMBC provides crucial 2-bond and 3-bond correlations. By tracing the correlations from the piperazine protons to the adjacent aromatic rings, we definitively prove that the oxidation is localized exclusively to the piperazine nitrogens, rather than the triazole rings[1][4]. Consequently, DP-1 is conclusively identified as the piperazine 1,4-dioxide, and DP-2 as the piperazine 1-oxide[1].

Conclusion

The spectroscopic analysis of Itraconazole impurities requires a deliberate, scientifically grounded departure from standard pharmacopoeial quality control methods. By substituting non-volatile ion-pairing agents with MS-compatible buffers, we enable the preparative isolation of low-level degradants. The subsequent orthogonal application of HRMS for exact elemental composition and 2D NMR for spatial atomic connectivity creates a robust, self-validating framework. This approach not only satisfies ICH Q1A(R2) regulatory requirements but also provides deep mechanistic insights into the degradation pathways of complex triazole antifungals.

Sources

Foundational

Comprehensive Technical Guide: The Degradation Pathway of Itraconazole

Executive Summary & Mechanistic Rationale As drug development professionals, understanding the intrinsic stability of an Active Pharmaceutical Ingredient (API) is non-negotiable for formulating safe, efficacious, and she...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As drug development professionals, understanding the intrinsic stability of an Active Pharmaceutical Ingredient (API) is non-negotiable for formulating safe, efficacious, and shelf-stable therapeutics. Itraconazole (ITZ), a highly lipophilic broad-spectrum triazole antifungal, presents a complex molecular architecture comprising a dichlorophenyl group, a triazole ring, a dioxolane ring, and a piperazine moiety. This structural complexity renders it susceptible to specific degradation pathways when exposed to environmental stressors—most notably oxidation and photolysis.

This whitepaper synthesizes field-proven analytical methodologies, structural elucidation of novel degradants, and forced degradation profiling to provide a self-validating framework for investigating the degradation kinetics of Itraconazole.

Molecular Vulnerability & Stress Pathways

The degradation of ITZ is not random; it is governed by the electron density and steric accessibility of its functional groups. Forced degradation studies (stress testing) according to ICH Q1A(R2) guidelines reveal that ITZ exhibits distinct vulnerabilities:

  • Oxidative Susceptibility: The electron-rich nitrogen atoms within the piperazine ring are highly prone to electrophilic attack by Reactive Oxygen Species (ROS). Oxidation is the primary degradation pathway for ITZ, often resulting in >75% degradation under severe peroxide stress[1].

  • Photolytic Cleavage: Under UV-A irradiation, ITZ undergoes first-order kinetic degradation. The primary photolytic mechanisms involve C-N bond cleavage and the loss of a chloride atom from the dichlorophenyl ring[2][3].

  • Hydrolytic Stability: While the dioxolane ring can undergo ring-opening under extreme pH shifts, ITZ demonstrates moderate resilience to acid (0.1 N HCl) and base (0.1 N NaOH) hydrolysis compared to oxidative stress[4][5].

G ITZ Itraconazole (Parent API) Ox Oxidative Stress (30% H2O2) ITZ->Ox Photo Photolysis (UV-A Radiation) ITZ->Photo Hydro Hydrolysis (Acid/Base) ITZ->Hydro DP1 Piperazine N-oxidation (DP-1 & DP-2) Ox->DP1 DPPhoto C-N Cleavage & Dechlorination Photo->DPPhoto DPHydro Dioxolane Ring Opening Hydro->DPHydro

Fig 1: Logical relationship of environmental stress factors and ITZ structural vulnerabilities.

Quantitative Forced Degradation Profiling

To establish a stability-indicating analytical method, ITZ must be subjected to controlled degradation. The following table synthesizes quantitative data from validated RP-HPLC studies, demonstrating the comparative degradation extent across different stress conditions[1][5].

Table 1: Summary of ITZ Forced Degradation Kinetics
Stress ConditionReagent / EnvironmentExposure TimeTemp (°C)% Degradation ObservedPrimary Degradants
Oxidation 5% - 30% H2​O2​ 24 - 48 hoursAmbient16.0% - 78.7%DP-1, DP-2 (N-oxides)
Acid Hydrolysis 0.1 N HCl1 hour60°C17.2% - 44.8%Hydrolytic cleavage products
Base Hydrolysis 0.1 N NaOH1 hour60°C4.3% - 47.7%Hydrolytic cleavage products
Photolysis UV-A Radiation6 - 24 hoursAmbientCatalyst dependentDechlorinated fragments
Thermal Dry Heat1 - 5 days60°C< 0.2%Negligible

Data synthesis indicates that ITZ is highly prone to oxidative degradation, requiring stringent formulation strategies (e.g., antioxidant excipients or inert gas purging) during manufacturing.

Structural Elucidation of Oxidative Degradation Products

When ITZ is subjected to oxidative stress, the piperazine moiety acts as the primary reactive center. Recent High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) studies have successfully isolated and characterized two novel degradants[6]:

  • DP-2 (Piperazine 1-oxide): The initial oxidation yields a mono-N-oxide intermediate.

  • DP-1 (Piperazine 1,4-dioxide): Prolonged oxidative stress leads to the oxidation of the second piperazine nitrogen, forming a 1,4-dioxide. HRMS data for DP-1 shows a protonated molecular ion peak at m/z 737.2383 [M+H]+ , which is exactly 32 mass units higher than the parent ITZ API, confirming the addition of two oxygen atoms[6].

Pathway ITZ Itraconazole ROS H2O2 (Oxidation) ITZ->ROS Piperazine Attack DP2 DP-2 (1-oxide) ROS->DP2 + [O] DP1 DP-1 (1,4-dioxide) DP2->DP1 + [O] (Prolonged)

Fig 2: Chemical signaling pathway of ITZ piperazine ring N-oxidation.

Experimental Protocols & Analytical Workflows

To ensure trustworthiness and reproducibility, the following methodologies detail the exact parameters required to isolate and quantify ITZ degradation products. The causality behind these chromatographic choices is rooted in the need to resolve highly polar N-oxide degradants from the highly lipophilic parent API.

Protocol A: Stability-Indicating UPLC-MS/MS for Photodegradation Kinetics

This method is optimized for the kinetic evaluation of ITZ photolysis. The use of formic acid is critical as it acts as an ion-pairing agent, enhancing the ionization efficiency of ITZ fragments in the mass spectrometer[2][3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of ITZ at 0.1 mg/mL in a compatible solvent (e.g., methanol). Expose the solution to UV-A radiation for 6 to 24 hours. Dark controls must be maintained simultaneously.

  • Column Selection: Acquity UPLC BEH C18 column ( particle size). The sub-2-micron particle size ensures ultra-high resolution of closely eluting photoproducts.

  • Mobile Phase (Gradient Elution):

    • Eluent A: 0.1% (v/v) Formic acid in LC-MS grade water.

    • Eluent B: 0.1% (v/v) Formic acid in Acetonitrile.

  • Chromatographic Conditions: Maintain column temperature at 40°C. Run a gradient from 100% Eluent A down to 50% Eluent A over 13 minutes. Flow rate: 0.3 mL/min [2].

  • Detection: Monitor via MS/MS to identify fragmentation pathways (specifically looking for the loss of the chloride atom and C-N cleavage fragments).

Protocol B: Prep-HPLC Isolation of Oxidative Degradants (DP-1 & DP-2)

To characterize unknown degradants via NMR, milligram quantities must be isolated. A preparative HPLC workflow is required[6].

Step-by-Step Methodology:

  • Stress Induction: Suspend 200 mg of ITZ standard in 10 mL of 5% H2​O2​ . Stir at room temperature for 24–48 hours to ensure sufficient conversion to DP-1 and DP-2[6].

  • Quenching & Extraction: Dilute 1 mL of the degraded solution with methanol, filter through a membrane, and prepare for injection.

  • Prep-HPLC Separation: Utilize a C8 preparative column. Causality: A C8 column is slightly less hydrophobic than a C18, which prevents the highly lipophilic parent ITZ from excessive retention, while still resolving the polar N-oxide degradants.

  • Elution & Lyophilization: Employ gradient elution to separate DP-1 and DP-2. Collect the respective fractions based on UV detection (typically ~254-262 nm)[1][7]. Lyophilize the fractions to obtain pure solid powders for subsequent 1D/2D NMR and HRMS analysis.

Workflow Stress ICH Q1A(R2) Stress Testing Prep Prep-HPLC Fraction Collection Stress->Prep Lyoph Lyophilization (Powder Isolation) Prep->Lyoph Analysis HRMS & NMR Elucidation Lyoph->Analysis

Fig 3: Analytical workflow for the isolation and characterization of novel ITZ degradants.

Conclusion

The degradation pathway of Itraconazole is heavily dictated by its susceptibility to N-oxidation at the piperazine ring and photolytic C-N cleavage. By deploying rigorous, stability-indicating UPLC-MS/MS and RP-HPLC methodologies, researchers can accurately profile these pathways. Understanding these mechanisms is paramount for formulation scientists aiming to mitigate API degradation through strategic excipient selection and packaging controls.

References

  • Determination of itraconazole and its photodegradation products with kinetic evaluation by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed. nih.gov. Available at:[Link]

  • Determination of itraconazole and its photodegradation products with kinetic evaluation by Ultra-Performance Liquid Chromatography/ Tandem Mass Spectrometry - ResearchGate. researchgate.net. Available at: [Link]

  • Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. ijpbs.com. Available at:[Link]

  • ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. rasayanjournal.co.in. Available at:[Link]

  • Forced degradation studies results of itraconazole and terbinafine HCl. researchgate.net. Available at:[Link]

  • Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk. jetir.org. Available at:[Link]

  • Stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. scispace.com. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust UPLC-MS/MS Method for the Comprehensive Impurity Profiling of Itraconazole

Abstract This application note details a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the identification and quantification of potential impuriti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the identification and quantification of potential impurities in itraconazole drug substance. The method is designed to meet the stringent requirements of regulatory bodies, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q3A(R2) for impurity testing.[1][2][3] By leveraging the enhanced resolution and speed of UPLC technology coupled with the specificity and sensitivity of tandem mass spectrometry, this protocol provides a powerful tool for ensuring the quality, safety, and efficacy of itraconazole.[4][5] The described workflow includes a comprehensive approach from sample preparation to method validation, making it suitable for implementation in quality control and drug development laboratories.

Introduction: The Rationale for Stringent Impurity Control

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic mycoses.[6] Its complex chemical structure, featuring three chiral centers, and a multi-step synthesis process create a landscape where various impurities can arise.[] These impurities may originate from starting materials, intermediates, by-products, or degradation of the active pharmaceutical ingredient (API).[] Even at trace levels, certain impurities can impact the safety and efficacy of the final drug product. Therefore, regulatory guidelines, such as those from the ICH, mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][8]

Traditional HPLC methods often lack the resolution and sensitivity required to detect and quantify all potential impurities, especially in complex mixtures.[9] UPLC, with its use of sub-2 µm particle columns, offers significant improvements in chromatographic efficiency, leading to sharper peaks, better resolution, and faster analysis times.[4][5][10] When coupled with tandem mass spectrometry (MS/MS), the method gains an additional layer of specificity and sensitivity, allowing for confident identification and trace-level quantification of impurities.[11][12] This application note provides a comprehensive protocol for the development and validation of such a UPLC-MS/MS method for itraconazole impurity profiling.

Understanding Itraconazole and its Potential Impurities

The manufacturing process of itraconazole can introduce several process-related impurities. Additionally, itraconazole can degrade under various stress conditions such as oxidation, hydrolysis, and photolysis, leading to the formation of degradation products.[6] A thorough understanding of these potential impurities is crucial for developing a specific and stability-indicating analytical method. Common impurities can include starting materials, isomers, and oxidative degradation products.[6][][13][14][15]

Experimental Workflow and Rationale

The overall strategy for developing and validating the UPLC-MS/MS method for itraconazole impurity profiling is depicted in the following workflow diagram.

Method_Development_Workflow cluster_0 Method Development cluster_1 Sample & Standard Preparation cluster_2 Data Acquisition & Analysis cluster_3 Method Validation Define_Objectives Define Analytical Requirements (ICH Q3A) Info_Gathering Literature Review: Itraconazole & Impurities Define_Objectives->Info_Gathering Guides Method_Optimization Optimize UPLC & MS/MS Parameters Info_Gathering->Method_Optimization Informs Prep_Standards Prepare Stock Solutions (API & Impurities) Method_Optimization->Prep_Standards Spiking Spike Samples for Validation Prep_Standards->Spiking Prep_Samples Prepare Drug Substance Sample Solution Prep_Samples->Spiking UPLC_MS_Analysis UPLC-MS/MS Analysis (Full Scan & MRM) Spiking->UPLC_MS_Analysis Data_Processing Process Data (Integration & Quantification) UPLC_MS_Analysis->Data_Processing Validation_Protocol ICH Q2(R1) Validation: Specificity, Linearity, LOD/LOQ, Accuracy, Precision, Robustness Data_Processing->Validation_Protocol Report Generate Validation Report & Application Note Validation_Protocol->Report

Caption: Workflow for UPLC-MS/MS Method Development and Validation.

Materials and Reagents
  • Itraconazole Reference Standard (USP or equivalent)

  • Known Itraconazole Impurity Reference Standards (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.[11][16][17]

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent, capable of operating at high pressures.[11][17]

  • Mass Spectrometer: Waters Xevo TQ-XS or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[17]

  • Analytical Column: A reversed-phase column with sub-2 µm particles, such as an Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is suitable for achieving high resolution.[6]

Standard and Sample Preparation Protocol

Rationale: Accurate preparation of standards and samples is fundamental to the reliability of the analytical results. A mixture of methanol and water is often used as a diluent to ensure the solubility of itraconazole and its impurities.[16]

Protocol:

  • Itraconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of itraconazole reference standard in a 10 mL volumetric flask with a 1:1 (v/v) mixture of methanol and water.

  • Impurity Stock Solutions (0.1 mg/mL): If available, prepare individual stock solutions of known impurities in the same manner.

  • Working Standard Solution: Prepare a working standard solution containing itraconazole at a concentration of 100 µg/mL and each impurity at a level corresponding to the reporting threshold (e.g., 0.05% of the itraconazole concentration, which would be 0.05 µg/mL).

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the itraconazole drug substance sample in a 10 mL volumetric flask with the diluent.

  • Internal Standard (Optional but Recommended): An isotopically labeled itraconazole (e.g., itraconazole-d5) can be used as an internal standard to improve precision.[16][17]

UPLC-MS/MS Method Parameters

Rationale for Parameter Selection: The choice of a C18 column provides good retention for the relatively nonpolar itraconazole and its impurities.[18] A gradient elution with acetonitrile and a volatile buffer like ammonium formate with formic acid is chosen to achieve good separation and is compatible with mass spectrometry.[9][17] The formic acid helps to promote protonation of the analytes in positive ESI mode, enhancing sensitivity.[17]

UPLC Conditions
ParameterCondition
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Program Time (min)
MS/MS Conditions

Rationale: Electrospray ionization in positive mode (ESI+) is effective for the analysis of itraconazole as its structure contains basic nitrogen atoms that are readily protonated.[16] Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[11] A full scan is initially performed to identify the precursor ions of itraconazole and its impurities, followed by product ion scans to determine the most stable and abundant fragment ions for MRM transitions.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
Desolvation Gas Flow 900 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
Acquisition Mode Full Scan (for identification) and MRM (for quantification)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Itraconazole705.3392.44030
Impurity X[M+H]+Fragment IonOptimizedOptimized
Impurity Y[M+H]+Fragment IonOptimizedOptimized

Note: MRM transitions for specific impurities need to be determined empirically. The transition for itraconazole is a well-established one.[19]

Itraconazole Fragmentation Pathway

The selection of the product ion for the MRM transition is based on a stable and abundant fragment generated from the precursor ion. The fragmentation of itraconazole often involves the cleavage of the piperazine ring and the loss of the sec-butyl-triazolone moiety.

Itraconazole_Fragmentation Itraconazole Itraconazole Precursor Ion [M+H]+ = 705.3 Fragment1 Product Ion m/z = 392.4 Itraconazole->Fragment1 CID Fragment2 Neutral Loss (sec-butyl-triazolone-phenylpiperazine) Itraconazole->Fragment2 Cleavage

Caption: Proposed fragmentation of Itraconazole in MS/MS.

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. This is demonstrated by the absence of interfering peaks at the retention times of itraconazole and its impurities in a blank sample.[20]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.[21]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations and calculating the percent recovery.[20]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[22]

Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Specificity No interference at the retention time of analytes.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0% for API, 90.0% - 110.0% for impurities.
Precision (%RSD) Repeatability: ≤ 2.0% for API, ≤ 5.0% for impurities. Intermediate Precision: ≤ 3.0% for API, ≤ 10.0% for impurities.
LOQ Signal-to-Noise Ratio ≥ 10.
Robustness System suitability parameters should pass.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and selective approach for the impurity profiling of itraconazole drug substance. The enhanced chromatographic resolution of UPLC combined with the specificity of tandem mass spectrometry allows for the confident detection and quantification of known and unknown impurities at levels compliant with regulatory requirements. The detailed protocol and validation guidelines presented herein offer a robust framework for implementation in quality control laboratories to ensure the purity and safety of itraconazole. This method is a significant improvement over traditional HPLC techniques, offering higher throughput and greater confidence in the analytical results.[10][23]

References

  • Shimadzu Corporation. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050).
  • BOC Sciences. (2023, October 15). Itraconazole and Impurities.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Scholars Research Library. (n.d.). Validated liquid chromatography-tandem mass spectrometric method for quantification of itraconazole and hydroxy-itraconazole.
  • Guduru, S., et al. (2019). Isolation and Characterization of Two Novel Degradant Products in Itraconazole by Using Prep-HPLC, HRMS and NMR. RASĀYAN Journal of Chemistry, 12(1), 114-122.
  • PMC. (n.d.). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study.
  • ResearchGate. (2019, September 4). A Stepwise Strategy Employing Automated Screening for Reversed-Phase Chromatographic Separation of Itraconazole and Its Impurities.
  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • Pharmaffiliates. (n.d.). Itraconazole-impurities.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • Fisher Scientific. (n.d.). Mass Spectrometry Compatible Separation of Itraconazole and Related Substances by UHPLC.
  • TSI Journals. (2007, July 13). Spectral characterization of itraconazole impurities in the drug product.
  • IMR Press. (n.d.). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence.
  • ResearchGate. (n.d.). Structures of itraconazole and related impurities (1 to 14).
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ICH. (2006, June 6). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2).
  • SynZeal. (n.d.). Itraconazole Impurities.
  • PubMed. (2025, August 15). UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance.
  • Scribd. (n.d.). UPLC-MS/MS Method for Itraconazole Analysis.
  • Preprints.org. (2025, June 5). A review article of UPLC and its emerging application and challenges and opportunities.
  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin.
  • Medwin Publishers. (2018, July 11). UPLC-MS: A Powerful Tool in Analytical Research.
  • Journal of Pharmaceutical Research International. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • Research Journal of Pharmacy and Technology. (2023, September 17). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Product.
  • Dove Medical Press. (2023, November 28). Development and validation of an UPLC-MS/MS method.
  • Journal of Applied Pharmaceutical Science. (2022, June 16). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities.
  • Waters Corporation. (n.d.). UPLC AND UPLC/MS APPLICATION Notebook.
  • Oxford Academic. (2014, March 15). Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities.
  • Pure and Applied Chemistry. (2014, March 15). Rapid liquid chromatographic determination of itraconazole and its production impurities.

Sources

Application

Application Note: High-Resolution Mass Spectrometry for Comprehensive Impurity Profiling of Itraconazole

The Analytical Challenge: Overcoming Pharmacopeial Limitations Itraconazole is a highly lipophilic, broad-spectrum triazole antifungal agent. In pharmaceutical manufacturing and stability testing, identifying impurities...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Overcoming Pharmacopeial Limitations

Itraconazole is a highly lipophilic, broad-spectrum triazole antifungal agent. In pharmaceutical manufacturing and stability testing, identifying impurities and degradation products at the 0.1% threshold is mandated by ICH Q3A/Q3B guidelines.

Historically, the United States Pharmacopeia (USP) and Chinese Pharmacopoeia (CP) monographs for Itraconazole have relied on High-Performance Liquid Chromatography (HPLC) coupled with UV detection[1]. These legacy methods utilize tetrabutylammonium hydrogen sulfate (TBAHS) as an ion-pairing agent in the mobile phase to suppress secondary interactions between the drug’s basic piperazine/triazole moieties and residual silanols on the stationary phase[1].

The Mass Spectrometry Bottleneck: While TBAHS yields excellent chromatographic peak shapes, it is strictly incompatible with Electrospray Ionization (ESI). Non-volatile ion-pairing agents cause severe ion suppression, rapid source contamination, and complex adduct formation, rendering LC-MS structural elucidation impossible[1]. To successfully profile Itraconazole impurities, we must engineer a workflow that replaces TBAHS with a volatile buffer system while leveraging High-Resolution Mass Spectrometry (HRMS) to resolve complex isobaric and oxidative degradants.

Mechanistic Insights & Methodological Causality

As analytical scientists, every parameter in our workflow must be deliberately chosen to balance chromatographic fidelity with mass spectrometric sensitivity.

  • Stationary Phase Selection: By upgrading to a sub-2 µm Ethylene Bridged Hybrid (BEH) C18 column, we eliminate the need for TBAHS[2]. The hybrid silica backbone resists dissolution and inherently minimizes the secondary basic interactions that cause peak tailing, allowing us to use a simple, volatile 0.1% Formic Acid buffer.

  • HRMS over Nominal Mass: Itraconazole is a large molecule (C35H38Cl2N8O4, MW ~705.6 Da) containing two chlorine atoms, which produces a distinct isotopic signature. Minor structural modifications, such as the addition of oxygen during forced degradation (+16 Da or +32 Da), require the high mass accuracy (< 2 ppm) and resolving power (>30,000 FWHM) of a Q-TOF or Orbitrap system to unambiguously assign elemental compositions and prevent false positive identifications[3].

Workflow A 1. Forced Degradation ICH Q1A(R2) Stress B 2. Sample Preparation Quench & Dilute A->B C 3. UHPLC Separation Volatile Buffer (0.1% FA) B->C D 4. HRMS Acquisition ESI+ Q-TOF / Orbitrap C->D E 5. Data Processing Exact Mass & Isotope Profiling D->E

LC-HRMS workflow for Itraconazole impurity profiling and structural elucidation.

Self-Validating Experimental Protocol: LC-HRMS Method

A robust protocol must be a self-validating system. The inclusion of a continuous lock-mass reference ensures that thermal drift in the mass analyzer does not compromise the sub-2 ppm mass accuracy required for definitive structural assignments.

Step 1: System Calibration & Suitability (Self-Validation)
  • Calibration: Calibrate the Q-TOF/Orbitrap instrument using a standard sodium formate tuning mix to achieve a mass accuracy of < 2.0 ppm across the m/z 100–1000 range.

  • Lock-Mass Setup: Configure the secondary reference sprayer to continuously infuse Leucine Enkephalin (m/z 556.2771). This acts as an internal self-validating benchmark to correct for environmental drift during the run[3].

Step 2: Sample Preparation & Forced Degradation

To simulate shelf-life and identify potential degradants, samples are stressed according to ICH Q1A(R2) guidelines[3].

  • Dilution: Weigh 10 mg of Itraconazole API and dissolve it in 10 mL of an MS-compatible diluent (Methanol/Tetrahydrofuran, 4:1 v/v) to achieve a 1 mg/mL stock[1].

  • Oxidative Stress: Aliquot 1 mL of the stock and add 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours[3].

  • Quenching: Neutralize the oxidative reaction by adding 1 mL of 10% sodium thiosulfate.

  • Filtration: Dilute the quenched sample 1:10 with Mobile Phase A and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: UHPLC Chromatographic Separation

This gradient ensures baseline resolution of Itraconazole from its highly polar oxidative degradants[2].

  • Column: ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 – 2.0 min: 20% B

    • 2.0 – 10.0 min: Linear ramp to 80% B

    • 10.0 – 12.0 min: Hold at 80% B

    • 12.0 – 12.1 min: Return to 20% B (Re-equilibration until 15.0 min).

Step 4: HRMS Acquisition Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+). Itraconazole’s basic nitrogens readily accept protons to form [M+H]⁺ ions.

  • Capillary Voltage: 3.0 kV.

  • Temperatures: Source at 120°C; Desolvation at 450°C.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) triggering MS/MS on the top 3 most intense ions. Collision energy ramped from 20 to 45 eV.

Data Presentation & Structural Elucidation

During oxidative stress testing, Itraconazole is highly susceptible to degradation, forming distinct N-oxides and structurally altered impurities[3]. High-resolution data allows us to calculate the exact mass error, confirming the elemental formulas of these novel degradants.

Quantitative Mass Accuracy Summary
CompoundElemental Formula (Protonated)Theoretical m/z [M+H]⁺Observed m/zMass Error (ppm)Structural Note
Itraconazole C₃₅H₃₉Cl₂N₈O₄705.2466705.24751.3Parent API
DP-1 C₃₅H₃₉Cl₂N₈O₆737.2364737.23710.9Di-oxide degradant (+32 Da)[3]
DP-2 C₃₅H₃₉Cl₂N₈O₅721.2415721.24231.1Mono-oxide degradant (+16 Da)[3]
Impurity F C₃₅H₃₉Cl₂N₈O₄705.2466705.2460-0.8Positional isomer[2]
MS/MS Fragmentation Logic

Identifying the exact location of the oxidation requires analyzing the MS/MS fragmentation spectra. Itraconazole fragments predictably at the piperazine ring and the dioxolane linkage. By observing which fragment ions exhibit the +16 Da or +32 Da mass shifts, scientists can pinpoint the exact site of degradation (e.g., piperazine N-oxidation).

Fragmentation Parent Itraconazole [M+H]+ m/z 705.2466 Frag1 Triazolone Cleavage m/z 390.15 Parent->Frag1 Frag2 Piperazine Cleavage m/z 432.18 Parent->Frag2 Frag3 Dioxolane Ring Loss m/z 255.05 Parent->Frag3 Oxidative Oxidative Impurities +16 Da / +32 Da shifts Parent->Oxidative Stress

Diagnostic MS/MS fragmentation pathways of Itraconazole and its oxidative mass shifts.

Conclusion

By systematically replacing the MS-incompatible TBAHS buffer used in legacy pharmacopeial methods with a volatile UHPLC gradient, drug development professionals can seamlessly couple Itraconazole impurity profiling with High-Resolution Mass Spectrometry. This self-validating workflow not only ensures compliance with ICH Q1A(R2) guidelines but provides the definitive isotopic and MS/MS fragmentation data required to elucidate complex oxidative degradants like DP-1 and DP-2.

References

  • Guduru, S., et al. "Isolation and Characterization of Two Novel Degradant Products in Itraconazole by Using PREP-HPLC, HRMS and NMR." Rasayan Journal of Chemistry, Vol. 12, No. 1, 2019, pp. 114-122. URL:[Link]

  • Lories, I., et al. "Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities." Journal of Chromatographic Science, Vol. 52, Issue 2, 2014, pp. 151–157. URL:[Link]

Sources

Method

Protocol for forced degradation of Itraconazole in acidic conditions

Application Note: Protocol for the Acidic Forced Degradation of Itraconazole Executive Summary & Mechanistic Rationale Forced degradation (stress testing) is a critical phase in the lifecycle of drug development, designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Acidic Forced Degradation of Itraconazole

Executive Summary & Mechanistic Rationale

Forced degradation (stress testing) is a critical phase in the lifecycle of drug development, designed to elucidate the intrinsic stability of an active pharmaceutical ingredient (API) and validate the specificity of stability-indicating methods (SIMs)[1]. Itraconazole, a highly lipophilic triazole antifungal, presents unique analytical challenges due to its complex molecular architecture—comprising a dioxolane ring, a piperazine moiety, and a sec-butyl chain.

While Itraconazole is relatively stable in neutral and mild alkaline environments, it exhibits pronounced susceptibility to acid hydrolysis[2]. Under acidic stress, the protonation of the ether linkages and the cleavage of the dioxolane ring occur, generating distinct degradation products[3]. As a Senior Application Scientist, I have designed this protocol to systematically induce, halt, and quantify this acidic degradation, ensuring the resulting analytical method is robust, self-validating, and compliant with international regulatory standards.

Regulatory Paradigm & The 5–20% Degradation Rule

The International Council for Harmonisation (ICH) Q1A(R2) guidelines mandate that stress testing must evaluate the susceptibility of a drug substance to hydrolysis across a wide range of pH values[4]. However, the objective of forced degradation is not to completely destroy the molecule, but to generate a representative impurity profile[5].

The scientifically accepted target for forced degradation is between 5% and 20% degradation of the parent API[5].

  • Causality of the Lower Limit (< 5%): Insufficient degradation fails to produce enough degradant mass for accurate detection, integration, and structural elucidation, rendering the stability-indicating method unvalidated.

  • Causality of the Upper Limit (> 20%): Excessive stress leads to "secondary degradation," where primary degradants break down into smaller, non-representative fragments. This skews the mass balance and creates a profile that will never realistically occur during the product's shelf-life[5].

ICH A Initial Acid Stress (1N HCl, 60°C, 1h) B Chromatographic Assessment A->B C < 5% Degradation (Increase Stress) B->C D 5% - 20% Degradation (Optimal Window) B->D E > 20% Degradation (Decrease Stress) B->E C->A E->A

Iterative optimization to achieve ICH Q1A(R2) target degradation (5-20%).

Experimental Protocol: Acidic Forced Degradation

This protocol is engineered as a self-validating system. By incorporating a neutralization step, we instantly freeze the degradation kinetics, ensuring that the chromatographic data represents the exact time-point of sampling.

Reagents & Equipment
  • API: Itraconazole Reference Standard (>99.0% purity).

  • Reagents: Methanol (HPLC Grade), 1N Hydrochloric Acid (HCl), 1N Sodium Hydroxide (NaOH), Orthophosphoric Acid (OPA).

  • Equipment: Water bath/reflux condenser, calibrated pH meter, Class A volumetric flasks, 0.45 µm PTFE syringe filters.

Step-by-Step Methodology
  • Stock Solubilization: Accurately weigh 10 mg of Itraconazole and transfer it into a 100 mL volumetric flask. Dissolve the API in 30 mL of Methanol, sonicating for 10 minutes[6].

    • Causality: Itraconazole is practically insoluble in water. Methanol acts as a co-solvent to ensure the API remains completely dissolved when the aqueous acid is introduced, preventing precipitation that would halt the degradation kinetics.

  • Acid Stress Induction: Pipette 5 mL of 1N HCl into the flask containing the Itraconazole solution[6]. Mix thoroughly.

  • Thermal Incubation: Place the flask in a water bath set to 60°C for exactly 1 hour[6].

    • Causality: The Arrhenius equation dictates that reaction rates double for every 10°C increase. 60°C provides sufficient kinetic energy to overcome the activation energy barrier for dioxolane ring cleavage without causing solvent evaporation[1].

  • Kinetic Quenching (Neutralization): Remove the flask from the heat and immediately place it in an ice bath for 2 minutes. Add exactly 5 mL of 1N NaOH to neutralize the solution to a pH of ~7.0[3].

    • Causality: Neutralization serves two critical purposes. First, it instantly stops the acid hydrolysis, ensuring temporal accuracy of the degradation time-point. Second, injecting highly acidic samples (pH < 2) will rapidly strip the bonded phase (e.g., C18 chains) off the silica backbone of the HPLC column, destroying the stationary phase.

  • Volume Make-up & Filtration: Make up the volume to 100 mL using the mobile phase. Filter the solution through a 0.45 µm PTFE syringe filter to remove any micro-particulates prior to injection.

G N1 1. API Solubilization (Methanol/ACN) N2 2. Acidification (1N HCl Addition) N1->N2 N3 3. Thermal Stress (60°C for 1-2 hours) N2->N3 N4 4. Quenching (1N NaOH Neutralization) N3->N4 N5 5. Filtration & Dilution (0.45 µm PTFE) N4->N5 N6 6. HPLC-DAD Analysis (Stability-Indicating Assay) N5->N6

Workflow for acidic forced degradation of Itraconazole.

Analytical Strategy: Stability-Indicating Method (SIM)

To prove that the degradation was successful and that the method is stability-indicating, the HPLC method must baseline-resolve the parent Itraconazole peak from all generated acid degradants[7].

Table 1: Optimized HPLC Parameters for Stability-Indicating Assay [8],[6]

ParameterConditionScientific Rationale
Stationary Phase C18 (250 mm × 4.6 mm, 5 µm)The long alkyl chains provide optimal hydrophobic retention for the highly lipophilic Itraconazole molecule.
Mobile Phase Methanol : 0.05% OPA in Water (90:10 v/v)High organic composition ensures API elution; OPA suppresses silanol ionization, ensuring sharp, symmetrical peaks.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer for optimal theoretical plate count.
Detection UV Diode Array (DAD) at 254 nm - 268 nmCaptures the maximum absorbance ( λmax​ ) of the triazole and dichlorophenyl rings. DAD allows for peak purity profiling.
Column Temp 30°CStabilizes mobile phase viscosity, ensuring highly reproducible retention times.

Data Interpretation & Mass Balance Validation

A forced degradation study is only scientifically sound if it achieves Mass Balance . Mass balance is verified when the sum of the assay value of the remaining API and the sum of the degradants equals approximately 100% of the initial API concentration. If the mass balance is significantly lower, it indicates that degradants are either retained permanently on the column, lack a UV chromophore, or have volatilized.

Under the prescribed acidic conditions (1N HCl, 60°C, 1 hr), Itraconazole typically exhibits moderate degradation, yielding 1 to 2 distinct secondary peaks[2],[3].

Table 2: Expected Chromatographic Outcomes & Mass Balance Criteria

Analyte / DegradantRelative Retention Time (RRT)Expected Area %Mass Balance Contribution
Itraconazole (API) 1.00 (RT ~3.5 - 4.3 min)85.0% - 92.0%Primary intact mass
Acid Degradant I ~0.40 - 0.605.0% - 10.0%Cleaved polar fragment (elutes early)
Acid Degradant II ~1.20 - 1.351.0% - 4.0%Hydrolyzed secondary intermediate
Total Mass Balance N/A 98.0% - 101.0% Validates the analytical method

Note: Peak purity analysis via DAD must be performed on the Itraconazole peak (Purity Angle < Purity Threshold) to guarantee that no acid degradants are co-eluting under the main API peak, which would falsely inflate the assay value and invalidate the stability-indicating nature of the method[7].

Sources

Application

Application Note: Chemometric Method Development and Mobile Phase Optimization for the Separation of Itraconazole and its Impurities

Introduction Itraconazole (ITZ) is a broad-spectrum, highly lipophilic synthetic triazole antifungal agent used to treat systemic mycoses[1][2]. Due to its complex stereochemistry (possessing multiple chiral centers) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Itraconazole (ITZ) is a broad-spectrum, highly lipophilic synthetic triazole antifungal agent used to treat systemic mycoses[1][2]. Due to its complex stereochemistry (possessing multiple chiral centers) and multi-step synthesis, ITZ drug substances and formulated products often contain closely related structural impurities, such as Impurity B, Impurity F, and various oxidative degradation products[3][4].

Historically, the United States Pharmacopeia (USP) monograph method for ITZ has relied on the addition of tetrabutylammonium hydrogen sulfate (TBAHS) to the mobile phase[2][4]. While TBAHS acts as an effective ion-pairing agent to mitigate peak tailing caused by secondary interactions with residual silanols, it presents severe limitations: it is strictly incompatible with Mass Spectrometry (MS), causes severe ion suppression, and can irreversibly alter the stationary phase of silica-based columns[2].

This application note delineates a systematic, chemometrically driven approach to optimize a volatile, MS-compatible mobile phase. By leveraging experimental design, this protocol ensures the baseline resolution of ITZ and its critical impurities while maintaining a self-validating analytical workflow suitable for modern UHPLC-MS/MS environments.

Mechanistic Insights into Chromatographic Behavior

To successfully separate ITZ from its structurally similar impurities without relying on non-volatile ion-pairing agents, several physicochemical mechanisms must be carefully managed:

  • Solvent Polarity and Diluent Selection: ITZ is practically insoluble in water and highly lipophilic. If samples are prepared in highly aqueous diluents, the drug will precipitate. Conversely, using 100% methanol can cause severe peak fronting upon injection into the mobile phase due to viscosity and solvent-strength mismatches. A diluent mixture of Methanol and Tetrahydrofuran (THF) (e.g., 4:1 or 50:50 v/v) is required to ensure complete solvation and maintain symmetrical peak shapes[2][3][5].

  • Aqueous Phase pH: ITZ is a weak base with multiple nitrogen atoms in its triazole and piperazine rings. Maintaining the aqueous mobile phase at a strictly acidic pH (e.g., pH 2.5–3.0) ensures complete protonation of these basic sites. This prevents partial ionization, which is the primary cause of peak splitting and tailing in reversed-phase chromatography[3].

  • Organic Modifier Selectivity: Acetonitrile (ACN) provides superior selectivity over methanol for resolving the critical pair (ITZ and Impurity F). Impurity F differs from ITZ only by a slight variation in the aliphatic side chain (a butyl group instead of a 1-methylpropyl group)[3]. ACN's lower viscosity and specific dipole interactions enhance the separation of these closely eluting stereoisomers.

  • Stationary Phase Shielding: To compensate for the removal of TBAHS, an extra densely bonded and double-endcapped C18 column (e.g., Zorbax Eclipse XDB-C18) is utilized. The double end-capping sterically shields the protonated ITZ molecules from interacting with acidic residual silanols on the silica support[3].

Chemometric Optimization Strategy

Traditional one-factor-at-a-time (OFAT) method development is inefficient for complex separations. Here, a Box-Behnken Design (BBD) is employed to simultaneously evaluate the interactions between critical method parameters (CMPs): ACN concentration, aqueous phase pH, and column temperature[3].

DoE_Workflow N1 Define Target Product Profile (Baseline resolution of ITZ & Impurities) N2 Select Critical Method Parameters (pH, % ACN, Column Temp) N1->N2 N3 Execute Box-Behnken Design (Chemometric Screening) N2->N3 N4 Evaluate Responses (Resolution > 1.5, Tailing < 2.0) N3->N4 N5 Establish Design Space & Optimal Mobile Phase N4->N5

Chemometric Box-Behnken Design workflow for mobile phase optimization.

Table 1: Box-Behnken Design Variables and Optimized Parameters
ParameterLow Level (-1)Center Point (0)High Level (+1)Optimized Value
Acetonitrile Content (% v/v) 45505550
Aqueous Phase pH 2.02.53.02.5
Column Temperature (°C) 25303530

Data synthesized from chemometric optimization models demonstrating the optimal design space for ITZ separation[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) gates that must be passed before proceeding to sample analysis, ensuring absolute trustworthiness of the generated data.

Reagent Preparation
  • Diluent: Mix HPLC-grade Methanol and Tetrahydrofuran (THF) in a 4:1 (v/v) ratio. Degas via ultrasonication for 10 minutes[2]. Causality: THF disrupts the highly crystalline structure of ITZ, ensuring rapid and complete dissolution.

  • Mobile Phase A (MS-Compatible): Dissolve 0.77 g of Ammonium Acetate (10 mM) in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 using LC-MS grade Formic Acid. Filter through a 0.22 µm membrane[2].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh 10 mg of ITZ reference standard and transfer to a 10 mL volumetric flask. Add 7 mL of Diluent, sonicate until fully dissolved, and make up to volume (Final concentration: 1 mg/mL)[2].

  • System Suitability Solution (SST): Spike 1 mL of the ITZ stock solution with 0.1% (w/w) of Impurity B, Impurity F, and Miconazole (used as a resolution reference)[2][3].

  • Sample Preparation (Formulated Capsules): Transfer an amount equivalent to 100 mg of ITZ from capsule contents into a 100 mL volumetric flask. Add 70 mL of Diluent and sonicate for 30 minutes. Dilute to volume and filter through a 0.45 µm PTFE syringe filter[5]. Causality: PTFE is strictly required; nylon filters possess surface amide groups that can non-specifically bind the highly lipophilic ITZ, leading to artificially low recovery.

UHPLC-MS/MS Chromatographic Conditions
  • Column: Double-endcapped C18 (e.g., 50 mm × 2.1 mm, 1.8 µm particle size)[2][6].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm (for quantitation) and ESI+ MS (for impurity identification)[2][4].

Table 2: MS-Compatible UHPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic hold to focus analytes
12.05050Linear gradient for impurity separation
16.02080Column wash
20.08020Re-equilibration

Gradient profile adapted for accelerated, MS-compatible UHPLC separation[2][4].

Self-Validation Gate: System Suitability Testing (SST)

Inject the SST solution in triplicate. The system is only validated for sample analysis if the following criteria are met:

Table 3: System Suitability and Validation Criteria
ParameterAcceptance CriteriaMechanistic Rationale
Tailing Factor (ITZ) NMT 2.0Ensures silanol activity is properly masked by the acidic pH and end-capping[4].
Resolution (ITZ & Imp. F) NLT 1.5Confirms the % ACN is correctly proportioned to separate critical stereoisomers[3].
% RSD (Peak Area, n=5) NMT 2.0%Validates injection precision and sample solubility in the THF/MeOH diluent[7].
LOD (ITZ) S/N ≥ 3 (~1.03 µg/mL)Verifies detector sensitivity and absence of ion suppression[7][8].

If Resolution < 1.5, verify the pH of Mobile Phase A. A drift above pH 3.5 will cause partial deprotonation of ITZ, broadening the peak and destroying resolution.

Forced Degradation & Impurity Profiling

To prove the method is stability-indicating, it must successfully resolve ITZ from its degradation products. ITZ is exceptionally susceptible to oxidative degradation (showing up to 78.74% degradation under oxidative stress, compared to ~47% for alkaline and ~44% for acidic hydrolysis)[9].

Oxidation primarily targets the piperazine ring, leading to N-oxidation and C-N bond cleavage, resulting in the formation of novel degradants designated as DP-1 and DP-2[1][10].

Degradation_Workflow API Itraconazole API Ox Oxidative Stress (5% H2O2, 24-48h) API->Ox Acid Acidic Hydrolysis (0.1M HCl, 60°C) API->Acid Base Alkaline Hydrolysis (0.1M NaOH, 60°C) API->Base Quench Neutralization & Quenching (e.g., Sodium Thiosulfate) Ox->Quench Acid->Quench Base->Quench UHPLC UHPLC-MS/MS Profiling (Identify DP-1 & DP-2) Quench->UHPLC

Forced degradation and impurity profiling workflow for Itraconazole.

Oxidative Stress Protocol
  • Suspend 200 mg of ITZ standard in 10 mL of 5% H₂O₂[1].

  • Stir continuously at room temperature for 24 to 48 hours to ensure sufficient degradation[1].

  • Critical Step: Quench the oxidation reaction using a stoichiometric amount of sodium thiosulfate. Causality: Injecting active peroxides into the UHPLC system will rapidly oxidize the stationary phase, stripping the C18 ligands and ruining the column.

  • Dilute a 1 mL aliquot of the stressed solution with the Methanol/THF diluent, filter, and inject into the UHPLC-MS/MS system to profile DP-1 and DP-2[1].

Conclusion

By replacing the traditional, MS-incompatible TBAHS ion-pairing agent with a carefully optimized, acidic ammonium acetate/formic acid buffer, researchers can achieve baseline separation of Itraconazole and its critical impurities (Impurity B, Impurity F, and oxidative degradants). The use of a Box-Behnken chemometric design ensures a robust operational design space, while the integration of THF in the sample diluent prevents lipophilic precipitation. This self-validating protocol provides drug development professionals with a highly reliable, stability-indicating methodology suitable for modern regulatory submissions.

References

  • ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR Rasayan Journal of Chemistry
  • Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities Acta Pharmaceutica (ResearchG
  • Mass Spectrometry Compatible Separation of Itraconazole and Related Substances by UHPLC Fisher Scientific
  • Itraconazole USP Monograph 2025 TrungTamThuoc / USP-NF
  • A Stepwise Strategy Employing Automated Screening for Reversed-Phase Chromatographic Separation of Itraconazole and Its Impurities ResearchG
  • Development and validation of stability indicating RP-HPLC and UV-Spectrophotometric method for estim
  • Strategies to prevent Itraconazole degrad
  • Analytical Assay Method Development and Validation of Itraconazole in Itraconazole Ointment By Reverse Phase-HPLC Zenodo
  • Itraconazole Capsules - USP-NF USP-NF
  • Stability Indicating RP-HPLC Method For Determination Of Itraconazole In Bulk Drug And In Capsule Dosage Form ResearchG

Sources

Method

Application Note: High-Throughput LC-MS/MS Quantification of Itraconazole and Hydroxyitraconazole in Human Plasma

Scientific Rationale & Clinical Context Itraconazole (ITZ) is a highly lipophilic, broad-spectrum triazole antifungal agent utilized for the prophylaxis and treatment of systemic fungal infections. Clinically, ITZ presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Clinical Context

Itraconazole (ITZ) is a highly lipophilic, broad-spectrum triazole antifungal agent utilized for the prophylaxis and treatment of systemic fungal infections. Clinically, ITZ presents a significant pharmacokinetic challenge: its oral absorption is highly variable and heavily influenced by food intake, and it exhibits non-linear pharmacokinetics due to saturable hepatic metabolism.

Upon absorption, ITZ is extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme into over 30 metabolites. The primary active metabolite, Hydroxyitraconazole (OH-ITZ) , possesses antifungal activity equivalent to the parent drug and typically circulates at plasma concentrations twice as high as ITZ at steady state .

Metabolism ITZ Itraconazole (ITZ) Prodrug / Parent Drug CYP CYP3A4 Enzyme (Hepatic Metabolism) ITZ->CYP Oxidation OH_ITZ Hydroxyitraconazole (OH-ITZ) Active Metabolite CYP->OH_ITZ Hydroxylation

Fig 1: Hepatic metabolism of Itraconazole into its active metabolite via CYP3A4.

Because of its narrow therapeutic index and the risk of severe drug-drug interactions, therapeutic drug monitoring (TDM) and robust bioequivalence studies require highly sensitive and specific analytical methods. While traditional HPLC-UV methods suffer from low sensitivity and endogenous matrix interferences, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the selectivity and throughput necessary for modern clinical pharmacokinetics .

Materials and Reagents

  • Reference Standards: Itraconazole (ITZ) and Hydroxyitraconazole (OH-ITZ) (Purity >99%).

  • Internal Standards (IS): Stable isotope-labeled Itraconazole-d3 (ITZ-d3) or Itraconazole-d5.

    • Causality & Rationale: Co-eluting endogenous plasma lipids cause unpredictable ion suppression or enhancement during electrospray ionization (ESI). A stable isotope-labeled internal standard (SIL-IS) co-elutes exactly with the target analyte and experiences identical matrix effects, effectively self-correcting the quantitative signal and ensuring the trustworthiness of the assay .

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ultrapure water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free (blank) human plasma (K2EDTA anticoagulant).

Experimental Protocol: Sample Preparation

Itraconazole is >99% bound to plasma proteins. To accurately quantify total plasma concentrations, the sample preparation must completely disrupt these binding interactions. We utilize a highly optimized Protein Precipitation (PPT) workflow that bypasses the time-consuming steps of Solid Phase Extraction (SPE) while maintaining excellent recovery .

Step-by-Step PPT Methodology
  • Aliquot: Transfer 100 µL of human plasma (samples, standards, or QCs) into a 96-well collection plate or 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Spike with 50 µL of IS working solution (100 ng/mL ITZ-d3 in Methanol).

  • Protein Precipitation: Add 400 µL of precipitation solvent (0.5% Formic Acid in Acetonitrile ).

    • Causality & Rationale: The addition of an acidic modifier (formic acid) to the organic solvent is critical. The low pH denatures the secondary structures of plasma proteins and breaks the strong hydrophobic/ionic bonds between ITZ and albumin/alpha-1-acid glycoprotein, ensuring the analyte partitions entirely into the organic phase.

  • Agitation: Vortex aggressively by pulsing at 1800 rpm at 10-second intervals for 1 minute.

  • Centrifugation: Centrifuge the samples at 3500 rpm (or 10,000 × g for tubes) for 5 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant into autosampler vials for LC-MS/MS injection.

Workflow Plasma 1. Human Plasma (100 µL) Spike with IS (ITZ-d3) PPT 2. Protein Precipitation Add 400 µL of 0.5% FA in ACN Plasma->PPT Denature Proteins Vortex 3. Agitation & Centrifugation Vortex 1 min -> Spin 3500 rpm PPT->Vortex Phase Separation Supernatant 4. Supernatant Extraction Transfer to autosampler vials Vortex->Supernatant Isolate Analytes LCMS 5. LC-MS/MS Analysis Inject 2-5 µL (ESI+ MRM Mode) Supernatant->LCMS Quantification

Fig 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.

LC-MS/MS Instrumental Conditions

Chromatographic Separation

A rapid gradient is employed to separate the highly lipophilic analytes from early-eluting polar matrix components.

ParameterOptimized Condition
Analytical Column C18, 50 mm × 2.1 mm, 1.7 µm particle size (UPLC)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0.0–0.5 min: 20% B 0.5–2.0 min: 20% → 90% B 2.0–2.5 min: 90% B (Wash) 2.5–3.0 min: 20% B (Equilibration)
Flow Rate 0.40 mL/min
Column Temperature 40 °C
Injection Volume 2.0 – 5.0 µL
Mass Spectrometry (MRM Parameters)

Detection is performed using a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Causality & Rationale: The basic nitrogen atoms within the triazole rings of both ITZ and OH-ITZ act as excellent proton acceptors in the acidic mobile phase, readily forming stable [M+H]+ precursor ions .

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
Itraconazole (ITZ) 705.3392.310045
Hydroxyitraconazole (OH-ITZ) 721.2408.310048
Itraconazole-d3 (IS) 708.2435.410045

System Self-Validation & Quality Control

To ensure the protocol operates as a self-validating system , the analytical run must dynamically prove its own integrity. We enforce this through three mechanisms:

  • Carryover Mitigation: ITZ is notoriously "sticky" and prone to system carryover. An extracted matrix blank is injected immediately following the Upper Limit of Quantification (ULOQ) standard. The run is only validated if the peak area in the blank is <20% of the Lower Limit of Quantification (LLOQ) area .

  • Interspersed QCs: Low, Mid, and High Quality Control (QC) samples are distributed evenly throughout the run. If instrument drift or column degradation occurs, the trailing QCs will fail (deviation >15%), automatically invalidating the affected bracket of unknown samples.

  • Incurred Sample Reanalysis (ISR): To prove reproducibility in real-world patient samples (which contain uncharacterized metabolites and lipids not present in spiked blanks), 10% of clinical samples are re-extracted and re-analyzed on a different day. The two values must agree within 20%.

Summary of Validation Data

The method demonstrates robust linearity, precision, and accuracy compliant with FDA Bioanalytical Method Validation guidelines.

Validation ParameterItraconazole (ITZ)Hydroxyitraconazole (OH-ITZ)
Linearity Range 0.50 – 250 ng/mL0.50 – 250 ng/mL
Correlation Coefficient ( r2 ) > 0.998> 0.998
Lower Limit of Quantification (LLOQ) 0.50 ng/mL0.50 ng/mL
Intra-assay Precision (CV%) 2.1% – 6.5%2.4% – 7.1%
Inter-assay Precision (CV%) 3.5% – 8.2%3.8% – 8.5%
Mean Extraction Recovery 92.4%89.7%

Conclusion

This LC-MS/MS protocol provides a high-throughput, highly specific, and self-validating methodology for the simultaneous quantification of Itraconazole and its active metabolite in human plasma. By leveraging an acidified protein precipitation strategy and stable isotope-labeled internal standards, the method effectively eliminates matrix effects and protein-binding artifacts, making it ideal for large-scale clinical pharmacokinetic profiling and routine therapeutic drug monitoring.

References

  • Kane, M., et al. (2023). "Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study." Journal of Pharmaceutical and Biomedical Analysis, 234, 115505. Available at:[Link]

  • Vijaya Bharathi, D., et al. (2008). "Development and validation of a highly sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of itraconazole and hydroxyitraconazole in human plasma: application to a bioequivalence study." Journal of Chromatography B, 868(1-2), 70-76. Available at:[Link]

  • Vogeser, M., Spöhrer, U., & Schiel, X. (2003). "Determination of itraconazole and hydroxyitraconazole in plasma by use of liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction." Clinical Chemistry and Laboratory Medicine, 41(7), 915-920. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Peak Shape for Itraconazole Imidazolium Impurity Analysis

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Executive Summary Itraconazole is a highly lipophilic, weakly basic triazole antifungal.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

Itraconazole is a highly lipophilic, weakly basic triazole antifungal. During forced degradation or stability profiling, it frequently generates imidazolium-based impurities (e.g., oxidative degradants)1[1]. Unlike the parent molecule, imidazolium degradants possess a permanent cationic charge. This unique structural divergence causes severe secondary interactions with standard reversed-phase (RP) stationary phases, resulting in broad, asymmetrical, and tailing peaks. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution and superior peak symmetry.

Troubleshooting Guide & Mechanistic FAQs

Q1: Why does the imidazolium impurity exhibit severe peak tailing while the main Itraconazole peak remains symmetrical? A: The root cause is a fundamental difference in ionization. Itraconazole is a weak base that can be neutralized depending on the mobile phase pH. In contrast, the imidazolium ring is a permanent cation regardless of the eluent pH. In standard RP-HPLC, residual silanols ( Si−OH ) on the silica support become ionized ( Si−O− ) at mid-to-high pH. These ionized silanols act as strong cation exchangers. The permanent positive charge of the imidazolium impurity undergoes severe electrostatic attraction with these silanols, leading to a mixed-mode retention mechanism (hydrophobic partitioning + ion-exchange), which manifests as severe peak tailing.

Q2: How should I manipulate the mobile phase pH to fix this issue? A: Because you cannot deprotonate a permanent imidazolium cation by raising the pH, you must focus on neutralizing the stationary phase. Lowering the mobile phase pH to between 2.0 and 2.5 (using phosphoric acid or trifluoroacetic acid) drives the residual silanols below their pKa​ (~3.5), converting them back to neutral Si−OH 2[2]. This suppresses the secondary ion-exchange interactions, forcing the imidazolium impurity to rely solely on hydrophobic partitioning.

Q3: Low pH alone isn't fully resolving the tailing. What mobile phase additives are recommended? A: If steric hindrance prevents complete silanol protonation, you must mask the charge of the imidazolium cation itself. This is achieved through the addition of chaotropic anions (e.g., PF6−​ , BF4−​ , ClO4−​ ) or ion-pairing reagents (e.g., Tetrabutylammonium hydrogen sulfate - TBAHS). Chaotropic anions exhibit high affinity for apolar stationary phases and form a neutral, hydrophobic ion-pair with the imidazolium cation3[3]. For Itraconazole production impurities, a gradient utilizing 0.08 M TBAHS buffer has been proven to yield excellent peak shapes and rapid resolution4[4].

Q4: What is the optimal column chemistry for this analysis? A: Avoid standard, older-generation C18 columns. Opt for:

  • Highly Endcapped / Base-Deactivated C18 columns: To minimize the initial population of active silanols.

  • Polar-Embedded Phases: These incorporate an amide or ether linkage near the silica surface, creating a localized hydration layer that shields basic/cationic analytes from residual silanols.

  • Sub-2 µm Core-Shell Particles: To maximize theoretical plates ( N ) and improve mass transfer kinetics, which inherently sharpens peaks and mitigates minor tailing.

Mechanistic Pathways & Workflows

G Imid Imidazolium Impurity (Permanent Cation) Silanol Ionized Silanols (SiO-) (Stationary Phase) Imid->Silanol Electrostatic Attraction Chaotrope Chaotropic Anions (e.g., ClO4-, PF6-) Imid->Chaotrope Addition to Mobile Phase Tailing Secondary Ion-Exchange (Severe Peak Tailing) Silanol->Tailing Causes Acid Low pH Buffer (pH < 3.0) NeutralSilanol Protonated Silanols (SiOH) (Neutralized) Acid->NeutralSilanol Suppresses Ionization SharpPeak Pure Partitioning (Sharp, Symmetrical Peak) NeutralSilanol->SharpPeak Eliminates Secondary Interactions IonPair Neutral Hydrophobic Ion-Pair Chaotrope->IonPair Masks Positive Charge IonPair->SharpPeak Enhances RP Retention

Fig 1: Mechanistic resolution of imidazolium peak tailing via pH control and chaotropic ion-pairing.

Workflow Step1 1. Column Selection (Endcapped C18) Step2 2. Mobile Phase pH (Adjust to pH 2.0 - 2.5) Step1->Step2 Step3 3. Ion-Pairing Additive (TBAHS or Chaotropic Salt) Step2->Step3 Step4 4. Temp & Gradient (40-50°C, MeCN) Step3->Step4 Step5 5. System Suitability (Asymmetry < 1.5) Step4->Step5

Fig 2: Step-by-step method optimization workflow for Itraconazole impurity profiling.

Quantitative Data: Effect of Buffer Additives

The following table summarizes the expected chromatographic performance of an imidazolium degradant under various mobile phase conditions, demonstrating the causality of additive selection.

Mobile Phase ConditionPrimary MechanismPeak Asymmetry ( As​ )Theoretical Plates ( N )Retention Factor ( k′ )
Water/MeCN (No Buffer) Unshielded ion-exchange> 3.5 (Severe Tailing)< 2,000Highly Variable
Phosphate Buffer (pH 6.5) Strong silanol ionization2.8 - 3.2~ 4,500High
Phosphate Buffer (pH 2.5) Silanol protonation1.6 - 1.8~ 8,000Moderate
0.08 M TBAHS (pH 2.5) Ion-pairing / Silanol masking1.1 - 1.2> 15,000Stable / Reproducible
0.05 M NaClO4​ (pH 2.5) Chaotropic ion-pairing1.0 - 1.1> 18,000Stable / Reproducible

Self-Validating Experimental Protocol

This protocol utilizes an ion-pairing approach to ensure a self-validating system: if the buffer preparation is correct, the system suitability criteria (Asymmetry < 1.5) will pass automatically.

Materials & Reagents
  • Stationary Phase: Agilent Zorbax Eclipse XDB C18 (or equivalent highly endcapped column), 1.8 µm or 3.5 µm, 4.6 × 50 mm.

  • Mobile Phase A: 0.08 M Tetrabutylammonium hydrogen sulfate (TBAHS) in Milli-Q water. Adjust pH to 2.5 ± 0.05 using dilute H3​PO4​ .

  • Mobile Phase B: HPLC-Grade Acetonitrile (MeCN).

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 27.16 g of TBAHS in 1000 mL of Milli-Q water. Stir until completely dissolved. Carefully titrate with 10% v/v orthophosphoric acid until the pH meter reads exactly 2.50. Filter through a 0.22 µm nylon membrane.

  • System Equilibration: Install the column and set the column oven to 40 °C . Elevated temperature reduces mobile phase viscosity and improves the mass transfer of the bulky Itraconazole and its impurities. Flush the system with 80% A / 20% B at 1.0 mL/min for 20 column volumes.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 6.0 min: Ramp to 60% B

    • 6.0 - 8.0 min: Hold at 60% B

    • 8.0 - 8.1 min: Return to 20% B

    • 8.1 - 10.0 min: Re-equilibration

  • Sample Preparation: Dissolve the Itraconazole bulk drug/stress sample in a diluent of 50:50 Water:MeCN to a concentration of 1.0 mg/mL. Filter via a 0.22 µm PTFE syringe filter.

  • Injection & Detection: Inject 5 µL. Monitor UV absorbance at 235 nm and 256 nm.

  • System Suitability Validation: The run is considered valid only if the peak asymmetry ( As​ ) of the imidazolium impurity is ≤1.5 and the resolution ( Rs​ ) between Itraconazole and its closest eluting impurity is ≥2.0 . If tailing persists, verify the pH of Mobile Phase A and ensure the column is adequately endcapped.

References

  • ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR Source: Rasayan Journal of Chemistry URL:[Link]

  • Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities Source: PubMed / National Institutes of Health URL:[Link]

  • Application of Ionic Liquids in High Performance Reversed-Phase Chromatography Source: PMC / National Institutes of Health URL:[Link]

  • Rapid liquid chromatographic determination of itraconazole and its production impurities Source: Journal of Chromatographic Science (via TUS) URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Extraction Recovery for Itraconazole Impurities

Welcome to the Technical Support Center for analytical method development and impurity profiling. This guide is engineered for research scientists and drug development professionals tasked with extracting and quantifying...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical method development and impurity profiling. This guide is engineered for research scientists and drug development professionals tasked with extracting and quantifying Itraconazole and its related substances (impurities) from complex solid dosage forms.

Mechanistic Overview: The Extraction Challenge

Extracting Itraconazole (ITZ) and its impurities from commercial dosage forms—such as capsules containing coated pellets—presents a significant analytical hurdle. The causality behind this difficulty is twofold:

  • Physicochemical Properties: Itraconazole is a highly lipophilic weak base (LogP ~5.6, pKa ~3.7). It is practically insoluble in water and exhibits poor solubility in many standard alcohols at room temperature[1].

  • Matrix Interference: In solid dosage forms, ITZ is frequently coated onto sugar spheres using tough polymeric binders like Hydroxypropyl Methylcellulose (HPMC) to enhance bioavailability. Conventional extraction methods (e.g., simple agitation or Soxhlet extraction) fail to fully penetrate this polymer matrix, leaving both the API and trace impurities trapped[1].

To achieve accurate impurity profiling, the extraction protocol must disrupt the excipient matrix without degrading the structurally similar impurities (such as Impurity A, B, and F), ensuring a self-validating mass balance.

Troubleshooting FAQs

Q1: Why am I getting low recovery rates (<70%) when extracting itraconazole and its impurities from HPMC-coated pellets? A1: Causality: Conventional shaking or Soxhlet extraction relies on passive diffusion, which is insufficient to break down the HPMC polymer matrix that tightly binds the highly lipophilic API. Solution: Transition to Ultrasound-Assisted Extraction (UAE) . Acoustic cavitation generates micro-bubbles that implode, creating localized shear forces that mechanically disrupt the HPMC matrix and accelerate solvent mass transfer. Studies published in demonstrate that UAE can achieve >96% recovery and high purity, significantly outperforming conventional methods[1].

Q2: During sample preparation, my extract turns cloudy and the API precipitates upon cooling. What is causing this? A2: Causality: If your extraction solvent lacks sufficient non-polar characteristics, the hydrophobic API will crash out of solution as the kinetic energy (heat) from sonication dissipates. This precipitation will co-precipitate trace impurities, skewing your quantitative profile. Solution: Utilize a binary solvent system. A mixture of Methanol and Tetrahydrofuran (THF) at a 4:1 (v/v) ratio is highly effective for maintaining solubility[2]. Alternatively, acidification (e.g., adding a small volume of HCl to methanol) protonates the weakly basic triazole nitrogens, significantly enhancing solubility[3].

Q3: I am observing severe peak tailing for Itraconazole and poor resolution of Impurity F in my HPLC chromatogram. How can I resolve this? A3: Causality: The basic nitrogen atoms in itraconazole and its related substances interact strongly with unendcapped, residual silanol groups on the silica-based C18 stationary phase. This secondary interaction causes peak tailing and merges closely eluting peaks like Impurity F[4]. Solution: For standard UV detection, incorporate an ion-pairing reagent such as Tetrabutylammonium hydrogen sulfate (TBAHS) into your mobile phase to mask the residual silanols[2],[3]. If you are transferring the method to LC-MS for structural elucidation of unknown impurities, TBAHS will suppress ionization; instead, switch to a high-strength neutral buffer (e.g., ammonium acetate) or use a highly endcapped UHPLC column[2].

TroubleshootingLogic Issue Issue: Low Impurity Recovery Cause1 Poor API/Impurity Solubility Issue->Cause1 Cause2 Strong Excipient Binding Issue->Cause2 Sol1 Optimize Solvent: Use Methanol:THF (4:1) Cause1->Sol1 Sol2 Switch to Ultrasound-Assisted Extraction (UAE) Cause2->Sol2 Outcome High Recovery Yield (>95%) Accurate Impurity Profile Sol1->Outcome Sol2->Outcome

Fig 2. Mechanistic troubleshooting pathway for resolving low extraction recoveries.

Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating a pre-extraction spike, the system continuously verifies its own extraction efficiency.

Protocol: Ultrasound-Assisted Extraction (UAE) of Impurities from Pellets
  • Comminution: Accurately weigh an amount of pellets equivalent to 50 mg of itraconazole. Gently crush the pellets using a mortar and pestle to increase the surface area. Caution: Avoid generating excessive heat that could thermally degrade sensitive impurities.

  • Self-Validation Spike (Crucial Step): Spike the crushed matrix with a known concentration (e.g., 0.5% w/w) of a reference standard for Impurity F.

  • Solvent Addition: Transfer the material to a 100 mL volumetric flask. Add 70 mL of the extraction diluent (Methanol:THF, 4:1 v/v)[2].

  • Cavitation (UAE): Submerge the flask in an ultrasonic bath. Sonicate for 30 minutes at room temperature. Ensure the water level in the bath matches the solvent level in the flask for optimal acoustic wave transfer[1].

  • Equilibration: Allow the solution to cool to room temperature (sonication generates mild heat, which alters volumetric expansion). Make up the final volume to 100 mL with the extraction diluent.

  • Filtration: Filter a 5 mL aliquot through a 0.45 µm PTFE or PVDF syringe filter. Discard the first 2 mL to saturate the filter membrane and prevent the adsorption of trace impurities[3].

  • System Suitability Check: Inject 10 µL into the HPLC. The extraction is validated if the recovery of the spiked Impurity F is between 95.0% - 105.0%, and the ITZ peak tailing factor is ≤ 2.0[4],[3].

ExtractionWorkflow Start Itraconazole Dosage Form (Capsules/Pellets) Step1 Comminution / Crushing (Increase Surface Area) Start->Step1 Step2 Solvent Addition (CH3OH:THF 4:1) Step1->Step2 Step3 Ultrasound-Assisted Extraction (Matrix Disruption) Step2->Step3 Step4 Filtration (0.45 µm PTFE) (Remove Excipients) Step3->Step4 Step5 HPLC / LC-MS Analysis (Impurity Profiling) Step4->Step5

Fig 1. Step-by-step workflow for the extraction and recovery of Itraconazole impurities.

Quantitative Data & Method Parameters

Table 1: Solvent Solubility Matrix for Extraction & Recrystallization

Data synthesized from solubility evaluations at varying temperatures[1],[2].

Solvent SystemSolubility at Room Temp (25°C)Solubility at 70°CSuitability for Impurity Extraction
EthanolInsolubleInsolublePoor
Ethyl AcetateInsolubleInsolublePoor
Methanol : THF (4:1)SolubleHighly SolubleExcellent (Standard HPLC diluent)
Petroleum Ether : DCM (9:1)Partially SolubleCompletely SolubleExcellent (Ideal for recrystallization)
Methanol + 0.4% HClSolubleHighly SolubleGood (Protonates API for solubility)
Table 2: Chromatographic Method Parameters for Impurity Profiling

Comparison of traditional Pharmacopeia methods vs. LC-MS compatible methods[2],[4].

ParameterLC-UV Method (USP/Pharmacopeia)LC-MS Compatible Method
Column C18 (e.g., 4.6 x 250 mm, 5 µm)UHPLC C18 (e.g., 2.1 x 100 mm, 2 µm)
Mobile Phase Additive Tetrabutylammonium hydrogen sulfate (TBAHS)Ammonium acetate or Formic acid
Detection UV at 225 nm or 256 nmESI-MS (Positive mode) & UV 225 nm
Primary Advantage High resolution for Impurity F via silanol maskingAllows structural elucidation of unknown degradants

References

  • Title: Ultrasound-assisted extraction of itraconazole from pellets: an efficient approach for the recovery of active pharmaceutical compounds from solid dosage forms Source: Frontiers in Analytical Science URL: [Link]

  • Title: Different HPLC analysis method of itraconazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Analytical Assay Method Development and Validation of Itraconazole in Itraconazole Ointment By Reverse Phase-HPLC Source: Zenodo / American Journal of PharmTech Research URL: [Link]

Sources

Troubleshooting

Enhancing the sensitivity of detection for trace-level Itraconazole impurities

Technical Support Center: Itraconazole Impurity Analysis A Senior Application Scientist's Guide to Enhancing Sensitivity for Trace-Level Detection Welcome to the technical support center for the analysis of Itraconazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Itraconazole Impurity Analysis

A Senior Application Scientist's Guide to Enhancing Sensitivity for Trace-Level Detection

Welcome to the technical support center for the analysis of Itraconazole and its related impurities. This guide is designed for researchers, analytical scientists, and quality control professionals who are tasked with the critical challenge of detecting and quantifying trace-level impurities. In the world of pharmaceutical analysis, ensuring the purity of an active pharmaceutical ingredient (API) like Itraconazole is paramount for safety and efficacy. The thresholds for reporting, identifying, and qualifying impurities are rigorously defined by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] Meeting these low-level detection requirements demands a robust and highly sensitive analytical method.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from foundational concepts to advanced strategies, providing not just procedural steps but the underlying scientific rationale to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)

Section 1: Foundational & Regulatory Questions

Q1: Why is detecting trace-level impurities in Itraconazole so critical?

A1: The detection and control of impurities are mandated by global regulatory agencies to ensure patient safety. The ICH Q3A(R2) guideline provides a framework for classifying, identifying, and qualifying impurities in new drug substances.[1][2] Thresholds are established based on the maximum daily dose of the drug. For Itraconazole, any impurity found at a concentration above the identification threshold (typically 0.05% to 0.1%) must be structurally identified.[3] Achieving this requires analytical methods with sufficient sensitivity to confidently detect and quantify impurities at or below these limits. Failure to do so can result in regulatory delays and compromises in product quality.

Q2: What are the common impurities associated with Itraconazole?

A2: Itraconazole impurities can originate from the manufacturing process (process-related impurities) or from degradation of the drug substance over time (degradation products). The United States Pharmacopeia (USP) lists several specified impurities for Itraconazole.[4][5] A system suitability mixture provided by USP contains itraconazole and six specified minor components to aid in their identification.[5][6]

Below is a table of common Itraconazole impurities often targeted for analysis:

Impurity NameTypical OriginNotes
4-Triazolyl isomerProcess-RelatedIsomer of Itraconazole.
Propyl analogProcess-RelatedStructural analog with a propyl group.
Isopropyl analogProcess-RelatedStructural analog with an isopropyl group.
EpimerProcess-RelatedDiastereomer of Itraconazole.
n-Butyl isomerProcess-RelatedIsomer of Itraconazole.
Didioxolanyl analogProcess-RelatedRelated substance from synthesis.
HydroxyitraconazoleMetaboliteActive metabolite, also a potential degradation product.

(This table is based on information from the USP Itraconazole System Suitability Mixture RS and other analytical literature)[4][5][6]

Section 2: Chromatographic Troubleshooting & Enhancement

Q3: My HPLC-UV sensitivity is too low. I can't see impurities near the 0.05% reporting threshold. What are my first steps?

A3: Low sensitivity in an HPLC-UV system is a common challenge that can often be resolved by systematically evaluating several factors. The goal is to maximize the analyte signal while minimizing background noise.[7][8]

Here is a logical troubleshooting workflow:

// Node Definitions Start [label="Low Sensitivity Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckWavelength [label="Q: Correct Wavelength?\nA: Verify λmax for impurities.\nAdjust DAD settings.", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckMobilePhase [label="Q: Mobile Phase Optimized?\nA: Use HPLC-grade solvents.\nCheck pH & modifiers.", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckInjection [label="Q: Injection Volume Max?\nA: Increase injection volume.\nWatch for peak distortion.", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckColumn [label="Q: Column Health OK?\nA: Check for contamination.\nConsider smaller particle size (UHPLC).", fillcolor="#F1F3F4", fontcolor="#202124"]; ConsiderMS [label="Sensitivity Still Low?\nTransition to LC-MS/MS", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Sensitivity Enhanced", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckWavelength [label="Step 1"]; CheckWavelength -> CheckMobilePhase [label="Step 2"]; CheckMobilePhase -> CheckInjection [label="Step 3"]; CheckInjection -> CheckColumn [label="Step 4"]; CheckColumn -> ConsiderMS [label="Step 5"];

// Outcome paths CheckWavelength -> Success [label="Resolved", style=dashed, color="#5F6368"]; CheckMobilePhase -> Success [label="Resolved", style=dashed, color="#5F6368"]; CheckInjection -> Success [label="Resolved", style=dashed, color="#5F6368"]; CheckColumn -> Success [label="Resolved", style=dashed, color="#5F6368"]; ConsiderMS -> Success [label="Path to\nUltimate\nSensitivity"]; } enddot Caption: Troubleshooting workflow for low HPLC-UV sensitivity.

  • Verify Wavelength: Itraconazole has a strong absorbance around 260-263 nm, but its impurities may have slightly different absorption maxima.[9][10] Using a Diode Array Detector (DAD) to screen the full UV spectrum is crucial. Ensure you are monitoring at the optimal wavelength for the specific impurities of interest, not just the parent API.

  • Optimize Mobile Phase: Use only high-purity, HPLC or LC-MS grade solvents to reduce baseline noise.[7][11] Some official methods use ion-pairing agents like tetrabutylammonium hydrogen sulfate (TBAHS) to improve peak shape, but these are not MS-compatible and can contribute to noise.[5][12] If possible, develop a method with a volatile buffer like ammonium formate for cleaner baselines.[13]

  • Increase Injection Volume & Concentration: A straightforward way to increase the signal is to inject more analyte.[8] Prepare the sample at the highest possible concentration without overloading the column with the main Itraconazole peak. You can also increase the injection loop volume. Be cautious, as this can lead to peak broadening or splitting if the injection solvent is stronger than the mobile phase.[11]

  • Evaluate the Column: A contaminated column or guard column can elevate the baseline and reduce sensitivity.[14] If the column is old, its efficiency may be compromised. Transitioning from a standard HPLC column (e.g., 5 µm particle size) to a UHPLC column (sub-2 µm particle size) can significantly increase peak height and resolution, thereby improving sensitivity.[15]

Q4: My chromatographic peaks are tailing, which is hurting my integration and sensitivity for small impurity peaks next to the main Itraconazole peak. How can I fix this?

A4: Peak tailing is often caused by secondary interactions between basic analytes, like the triazole moieties in Itraconazole, and residual acidic silanols on the silica-based column packing.[12]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is in a range that suppresses the ionization of the silanol groups (typically pH 2-4) or ensures the analyte is in a single, consistent ionic state.

  • Increase Buffer Strength: A higher buffer concentration can help mask the residual silanols on the column surface, reducing secondary interactions.[14]

  • Use a High-Purity Column: Modern, high-purity silica columns (Type B) have fewer accessible silanol groups and are often end-capped to minimize these interactions. Consider using a column specifically designed for basic compounds.

  • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites on the stationary phase, improving the peak shape of the target analytes. This is a less common approach with modern columns.

Section 3: Mass Spectrometry (MS) Sensitivity Enhancement

Q5: I've moved to LC-MS/MS for better selectivity, but my signal intensity is still poor. How do I optimize my MS parameters for Itraconazole impurities?

A5: Achieving high sensitivity in LC-MS/MS is a multi-step process involving optimization of both the ion source and the mass analyzer.[16][17] The goal is to efficiently generate gas-phase ions from the analyte and transmit them to the detector.

Workflow for MS Parameter Optimization:

// Node Definitions Start [label="Begin Optimization\n(Infuse Impurity Standard)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SourceParams [label="1. Optimize Ion Source\n- Capillary Voltage\n- Gas Temps & Flows\n- Nebulizer Pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; SelectPrecursor [label="2. Select Precursor Ion\n- Identify [M+H]+, [M+2]+, adducts\n- Choose most stable & abundant ion", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeCE [label="3. Optimize Fragmentation\n- Ramp Collision Energy (CE)\n- Identify stable, intense product ions", fillcolor="#F1F3F4", fontcolor="#202124"]; SelectTransitions [label="4. Select SRM/MRM Transitions\n- Choose 2-3 transitions per analyte\n(Quantifier & Qualifier)", fillcolor="#F1F3F4", fontcolor="#202124"]; Finalize [label="Final Method Parameters", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> SourceParams; SourceParams -> SelectPrecursor; SelectPrecursor -> OptimizeCE; OptimizeCE -> SelectTransitions; SelectTransitions -> Finalize; } enddot Caption: Systematic workflow for optimizing MS/MS parameters.

  • Ion Source Optimization: The electrospray ionization (ESI) source settings are critical.[18] Infuse a solution of your impurity standard directly into the source and systematically adjust parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature and flow to maximize the signal for the precursor ion.[13][19]

  • Precursor Ion Selection: Itraconazole has two chlorine atoms, resulting in a characteristic isotopic pattern. The [M+2]+ peak will be roughly two-thirds the intensity of the [M+H]+ peak.[20] For trace analysis, monitoring the [M+2]+ precursor can sometimes move you away from a chemical interference at the nominal mass of the [M+H]+ ion, improving the signal-to-noise ratio.[20]

  • Collision Energy (CE) Optimization: In the collision cell, the CE determines the fragmentation efficiency. For each precursor ion, ramp the collision energy and monitor the intensity of the resulting product ions. Select a CE value that produces the most stable and intense product ion for your primary "quantifier" transition.

  • MRM/SRM Transition Selection: Select at least two Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) transitions for each impurity.[19] The most intense transition should be used for quantification (quantifier), while a second transition serves as a confirmation (qualifier). This provides high specificity and reduces the chance of reporting a false positive.[21]

Optimized MS/MS Transitions for Itraconazole:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Itraconazole705.3392.4Common transition used for quantification.[18]
Itraconazole707.3 ([M+2]+)392.4Alternative precursor to avoid interference.[20]
Hydroxyitraconazole721.3408.4Key metabolite.

(Parameters are instrument-dependent and require empirical optimization)

Section 4: Sample Preparation for Sensitivity Enhancement

Q6: I'm analyzing Itraconazole in a complex matrix (e.g., plasma, formulation excipients). I suspect ion suppression is killing my sensitivity. What can I do?

A6: Ion suppression is a major cause of poor sensitivity and variability in LC-MS analysis.[21] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source. The key is to remove these interferences before injection.

Comparison of Sample Preparation Techniques:

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Add organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.[20]Non-selective, high risk of ion suppression from residual phospholipids.[22]High-throughput screening where some matrix effects are tolerable.
Liquid-Liquid Extraction (LLE) Partition analyte between two immiscible liquids.Cleaner than PPT, removes salts and polar interferences.[23]Labor-intensive, uses large solvent volumes, can be difficult to automate.[23]Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, washed, then eluted.Highly selective, provides excellent cleanup and concentration.[22][24]More complex method development, higher cost per sample.Achieving the lowest detection limits by removing interferences and concentrating the sample.[9]

For trace impurity analysis, Solid-Phase Extraction (SPE) is the most powerful technique to overcome ion suppression and enhance sensitivity. [9][13] By choosing an appropriate sorbent (e.g., a reversed-phase C18 or a polymer-based sorbent like Oasis HLB), you can selectively bind Itraconazole and its impurities, wash away matrix components like salts and phospholipids, and then elute the purified analytes in a clean solvent.[9][13]

Detailed Experimental Protocols

Protocol 1: Baseline UHPLC-MS/MS Method for Itraconazole Impurities

This protocol provides a starting point for a sensitive, MS-compatible method.

  • Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: High-purity C18 column, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-8 min: 40% to 90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90% to 40% B

    • 9.1-12 min: 40% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI Positive Mode, MRM (transitions to be optimized as per Q5).

  • System Suitability: Inject a standard containing Itraconazole and known impurities. The resolution between the most closely eluting critical pair should be > 2.0. The signal-to-noise ratio for an impurity at the reporting limit should be ≥ 10.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to remove proteins and phospholipids to enhance sensitivity.

  • SPE Cartridge: Use a water-wettable, reversed-phase polymer cartridge (e.g., Oasis HLB, 30 mg).[13]

  • Conditioning: Pass 1 mL of Methanol through the cartridge.

  • Equilibration: Pass 1 mL of Water through the cartridge.

  • Sample Loading: Take 200 µL of plasma, add an internal standard, and dilute with 200 µL of 4% phosphoric acid in water. Vortex. Load the entire mixture onto the cartridge.

  • Wash Step 1 (Polar Interferences): Wash with 1 mL of 5% Methanol in water.

  • Wash Step 2 (Phospholipids): Wash with 1 mL of 40% Methanol in water.

  • Elution: Elute Itraconazole and impurities with 1 mL of Methanol.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute in 100 µL of the initial mobile phase (e.g., 60:40 Water:Acetonitrile). This step effectively concentrates the sample 2-fold.

  • Analysis: Inject onto the LC-MS/MS system.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (2023). Impurity guidelines in drug development under ICH Q3. [Link]

  • Rifai, N., Sakamoto, M., Platt, O., & Brugnara, C. (1995). A high-performance liquid chromatographic assay for the determination of itraconazole concentration using solid-phase extraction and small sample volume. Therapeutic Drug Monitoring. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Patni, A. K., et al. (2010). A validated liquid chromatography-tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Der Pharmacia Lettre. [Link]

  • Al-Deeb, O. A., et al. (2014). Rapid liquid chromatographic determination of itraconazole and its production impurities. Journal of Separation Science. [Link]

  • Wi, J., et al. (2018). Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction. ResearchGate. [Link]

  • ICH. Quality Guidelines. [Link]

  • Kumudhavalli, M. V., et al. (2021). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Jannetto, P. J., et al. (2017). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. Clinical Chemistry. [Link]

  • Stoll, D. R. (2019). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. [Link]

  • USP. (2025). Itraconazole Capsules. [Link]

  • USP. (2025). Itraconazole. [Link]

  • Verma, V., & Singh, U. K. (2016). A review on different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. [Link]

  • Singh, G., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]

  • Hewitt, T., et al. (2021). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. PLOS ONE. [Link]

  • Lee, H. W., et al. (2015). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. ResearchGate. [Link]

  • Letter, W. (2017). How do I increase sensitivity to do trace fragment analysis using HPLC-UV-MS? ResearchGate. [Link]

  • USP-NF. (2012). Itraconazole. [Link]

  • ResearchGate. (2020). LC-MS sensitivity: Practical strategies to boost your signal and lower your noise. [Link]

  • USP-NF. (2019). Itraconazole Capsules Revision Bulletin. [Link]

  • Weist, S. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online. [Link]

  • Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]

  • Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]

  • Pharmaffiliates. Itraconazole-impurities. [Link]

  • MicroSolv Technology Corporation. (2025). Factors that affect sensitivity in HPLC. [Link]

  • Wu, S., et al. (2021). Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). Journal of the American Society for Mass Spectrometry. [Link]

  • GL Sciences. How to Improve Sensitivity. [Link]

  • ResearchGate. (2018). An overview of sample preparation procedures for determination of elemental impurities in medicines. [Link]

  • Ferreira, P. G., et al. (2024). Ultrasound-assisted extraction of itraconazole from pellets: an efficient approach for the recovery of active pharmaceutical compounds from solid dosage forms. Frontiers in Analytical Science. [Link]

  • JETIR. (2019). METHOD DEVELOPMENT & VALIDATION OF ITRACONAZOLE BY UV-SPECTROSCOPY. [Link]

Sources

Optimization

Overcoming challenges in the isolation of minor Itraconazole degradation products

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges in the isolation and characterization of minor Itraconazole (ITZ) degradation products. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges in the isolation and characterization of minor Itraconazole (ITZ) degradation products. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your analytical workflow, from initial detection to final structural elucidation.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during the analytical process in a direct question-and-answer format.

Q1: My HPLC chromatogram shows poor separation between the main Itraconazole peak and minor degradant peaks. What steps can I take to improve resolution?

Poor resolution is a common hurdle, often caused by the structural similarity between Itraconazole and its degradation products. A systematic approach to method development is crucial for achieving baseline separation.

Underlying Cause: The primary challenge lies in the subtle chemical modifications to the Itraconazole molecule, which may not significantly alter its overall polarity. This results in compounds co-eluting or having very similar retention times on a standard reversed-phase column.

Troubleshooting Strategies:

  • Mobile Phase Optimization:

    • Modify Organic Ratio: Systematically adjust the ratio of your organic solvent (typically acetonitrile or methanol) to the aqueous buffer. For closely eluting peaks, a shallower gradient or even an isocratic elution might provide the necessary separation.[1]

    • Adjust pH: The ionization state of Itraconazole (a weak base) and its degradants can be manipulated by altering the mobile phase pH. Experiment with different pH values (e.g., pH 3 to 6) using buffers like phosphate or acetate to influence retention behavior.

    • Consider Non-Volatile Ion-Pairing Agents (for UV detection only): The United States Pharmacopeia (USP) method uses tetrabutylammonium hydrogen sulfate (TBAHS) to improve peak shape and retention.[2] This agent works by masking residual silanols on the stationary phase. However, be aware that TBAHS is not compatible with mass spectrometry (MS) .[2]

  • Stationary Phase Selectivity:

    • If a standard C18 column is insufficient, explore alternative column chemistries that offer different separation mechanisms. Phenyl-hexyl columns can provide unique pi-pi interactions, while C8 columns are less retentive and may alter elution order.

  • Transition to UPLC/UHPLC:

    • Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) systems utilize columns with sub-2 µm particles.[3] This technology dramatically increases column efficiency, resulting in sharper peaks and significantly improved resolution, often reducing analysis time from over 30 minutes to under 10 minutes.[3]

Workflow for Troubleshooting Poor Separation

G start Poor Resolution Observed step1 Adjust Gradient Slope (Make it shallower) start->step1 step2 Modify Mobile Phase pH (e.g., pH 3.0, 4.5, 6.0) step1->step2 If no improvement end Resolution Achieved step1->end Success step3 Change Organic Solvent (Acetonitrile vs. Methanol) step2->step3 If no improvement step2->end Success step4 Try Different Column Chemistry (e.g., Phenyl-Hexyl, C8) step3->step4 If no improvement step3->end Success step5 Switch to UPLC/UHPLC System step4->step5 For maximum efficiency step4->end Success step5->end Success

Caption: Decision tree for improving chromatographic resolution.

Q2: The concentration of my target degradation product is too low to be accurately quantified. How can I enrich my sample or improve detection sensitivity?

Minor degradation products, by definition, exist in low concentrations, often falling below the limit of quantification (LOQ) of standard UV detectors. The solution involves either increasing the amount of the degradant or using a more sensitive analytical technique.

Troubleshooting Strategies:

  • Controlled Forced Degradation:

    • The most effective way to generate a higher concentration of degradation products is through forced degradation (stress testing).[4][5] Subjecting Itraconazole to various stress conditions as mandated by ICH guideline Q1A(R2) will accelerate the formation of degradants.[6][7] This not only provides sufficient material for characterization but also helps establish the stability-indicating nature of your analytical method.[6]

    • Experimental Protocol: Dissolve 200 mg of Itraconazole in 10 ml of 5% hydrogen peroxide (H₂O₂) and stir at room temperature. Monitor the reaction by HPLC every few hours. Continue stirring for up to 48 hours to achieve sufficient degradation (target 5-20%).[4][6] Similar protocols can be used for acid (e.g., 1N HCl at 75°C) and base hydrolysis.[8]

  • Preparative HPLC for Isolation and Concentration:

    • Once a stressed sample is generated, use preparative HPLC to isolate the fraction containing the impurity of interest.[4][9] This technique uses larger columns and higher flow rates to separate and collect milligrams of the purified degradant, which can then be concentrated for structural analysis.

  • Enhance Detector Sensitivity:

    • If sample enrichment is not feasible, switch to a more sensitive detector. A Tandem Mass Spectrometer (MS/MS) is orders of magnitude more sensitive than a UV detector and provides structural information simultaneously.[10][11] UPLC-MS/MS methods have been successfully developed for determining Itraconazole and its photodegradation products at very low concentrations.[10][11]

Summary of Forced Degradation Conditions for Itraconazole
Stress ConditionTypical ParametersObserved OutcomeReference(s)
Oxidation 3-5% H₂O₂ at room temperatureSignificant degradation. Formation of N-oxide products on the piperazine ring.[4][8][9]
Acid Hydrolysis 0.1N - 1N HCl, 75°CDegradation observed.[8][12]
Base Hydrolysis 0.1N NaOHLess degradation compared to acidic conditions.[12][13]
Photolysis Exposure to UV-A radiationPhotodegradation occurs, involving C-N bond cleavage.[10][11][14]
Thermal (Dry Heat) 80°C for 72 hoursItraconazole is relatively stable.[8]
Q3: I have isolated an unknown impurity, but I am struggling with its structural elucidation. What is a recommended workflow?

Identifying the exact structure of a novel degradation product requires a combination of advanced analytical techniques. A systematic workflow ensures you gather all necessary data for an unambiguous assignment.

Recommended Workflow:

  • High-Resolution Mass Spectrometry (HRMS):

    • Purpose: To determine the accurate mass of the molecular ion ([M+H]⁺).

    • Causality: HRMS provides a mass measurement with high precision (to four or five decimal places). This allows you to calculate the elemental composition (molecular formula) of the degradant, which is the first step in identifying the structural change. For example, an increase of 16 mass units from the parent drug strongly suggests the addition of an oxygen atom (oxidation).[4]

  • Tandem Mass Spectrometry (MS/MS):

    • Purpose: To generate a fragmentation pattern of the impurity.

    • Causality: By isolating the molecular ion of the degradant and subjecting it to collision-induced dissociation, you can obtain its fragmentation fingerprint. Comparing this fingerprint to that of the parent Itraconazole allows you to pinpoint where the structural modification occurred. A change in the mass of a specific fragment indicates the modification is on that piece of the molecule.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide definitive structural confirmation.

    • Causality: If you have isolated a sufficient quantity (typically >1 mg) of the impurity via preparative HPLC, NMR is the gold standard for structure elucidation.

      • ¹H NMR: Shows the number and types of protons.

      • ¹³C NMR: Shows the number and types of carbons.

      • 2D NMR (HSQC, HMBC): Reveals connectivity between protons and carbons, allowing you to piece the structure together definitively. This was the technique used to confirm the structures of two novel oxidative degradants of Itraconazole as piperazine N-oxides.[4][9]

Workflow for Structural Elucidation

G start Isolated Unknown Impurity step1 Perform High-Resolution Mass Spectrometry (HRMS) start->step1 step2 Determine Elemental Composition (Molecular Formula) step1->step2 step3 Perform Tandem Mass Spectrometry (MS/MS) step2->step3 step4 Analyze Fragmentation Pathway (Compare to Parent Drug) step3->step4 step5 Propose Putative Structure step4->step5 step6 Isolate Sufficient Quantity (via Preparative HPLC) step5->step6 step7 Perform 1D & 2D NMR Spectroscopy step6->step7 If quantity is sufficient end Confirm Structure step7->end

Caption: Systematic workflow for impurity structure identification.

Frequently Asked Questions (FAQs)

What are the common degradation pathways for Itraconazole?

Itraconazole is susceptible to degradation through several pathways. The most commonly reported are:

  • Oxidative Degradation: This is a major pathway, often targeting the nitrogen atoms in the piperazine ring to form mono and di-N-oxide products (DP-1 and DP-2).[4][9]

  • Photodegradation: Exposure to light, particularly UV-A radiation, can cause degradation.[14] This may involve cleavage of the C-N bond or loss of a chlorine atom.[14]

  • Hydrolytic Degradation: Itraconazole degrades under strong acidic conditions (e.g., 1N HCl with heat).[8] It is more stable under neutral and alkaline conditions.[8][12]

What are the regulatory expectations for characterizing degradation products?

Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines. The key guideline is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[7][15][16] The core requirements include:

  • Forced Degradation: Stress testing must be performed to identify likely degradation products and establish the intrinsic stability of the drug.[7] This includes testing against hydrolysis (acid and base), oxidation, heat, and light.[6]

  • Stability-Indicating Method: The analytical method used must be validated to prove it can accurately separate the degradation products from the active pharmaceutical ingredient (API) and other impurities.[6]

  • Identification and Characterization: Any degradation product observed in stability studies above a certain identification threshold (typically 0.1% for synthetic drugs) must have its structure elucidated.[2]

My current HPLC method uses an ion-pairing agent, but I need to use LC-MS. What should I do?

Ion-pairing agents like TBAHS are non-volatile salts and are fundamentally incompatible with mass spectrometry because they will contaminate the ion source and suppress the signal of your analyte.[2] You must develop a new, MS-compatible method.

Strategy:

  • Replace the Non-Volatile Buffer: Substitute the TBAHS/phosphate buffer with a volatile mobile phase system.

  • Use Volatile Modifiers: Excellent MS-compatible mobile phases consist of acetonitrile or methanol with water containing a small amount of a volatile acid or base.

    • Formic Acid (0.1% v/v): This is the most common choice. It provides protons to encourage the formation of positive ions ([M+H]⁺) in the MS source, which is ideal for a basic molecule like Itraconazole.[10][11]

    • Ammonium Acetate or Ammonium Formate: These buffers can be used to control pH in an MS-compatible manner.

  • Re-optimize Chromatography: The removal of the ion-pairing agent and change in pH will significantly alter the chromatography. You will need to re-optimize the gradient, and potentially the column, to achieve adequate separation with the new mobile phase.[2]

References
  • Vertex AI Search. (2026, February 15).
  • BOC Sciences. (2023, October 15). Itraconazole and Impurities.
  • International Journal of Pharmacy and Biological Sciences. (2020, January 1). Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms.
  • Journal of Global Trends in Pharmaceutical Sciences. (2021, May 15). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form.
  • Wharton, S., et al. (2014, March). Rapid liquid chromatographic determination of itraconazole and its production impurities.
  • Kryczyk-Kozioł, A., et al. (2016, November). Determination of itraconazole and its photodegradation products with kinetic evaluation by ultra-performance liquid chromatography/tandem mass spectrometry.
  • Guduru, S., et al. (2019). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. RASĀYAN Journal of Chemistry, 12(1), 220-227.
  • BenchChem. (2025).
  • Journal of Chemical and Pharmaceutical Research. (2016). Different HPLC analysis method of itraconazole.
  • Thermo Fisher Scientific. (n.d.).
  • SciSpace. (n.d.). Stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form.
  • ResearchGate. (2025, October 14). Itraconazole: A literature review on analytical and bio-analytical methods.
  • JETIR. (n.d.).
  • ResearchGate. (n.d.).
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • ICH. (n.d.). Quality Guidelines.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • FDA. (2018, August 24). Q1A(R2) Stability Testing of New Drug Substances and Products November 2003.
  • JETIR. (n.d.). METHOD DEVELOPMENT & VALIDATION OF ITRACONAZOLE BY UV-SPECTROSCOPY.
  • Singh, S., et al. (2013). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. PMC.
  • National Institutes of Health (NIH). (n.d.). Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles.
  • ResearchGate. (2019, February 15). Isolation and characterization of two novel degradant products in itraconazole by using PREP‑HPLC, HRMS and NMR.

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: Validation of a Stability-Indicating HPLC Method for Itraconazole

The Analytical Challenge: Itraconazole and its Degradation Pathways Itraconazole is a broad-spectrum, highly lipophilic triazole antifungal agent (LogP ~5.6). From a chromatographic perspective, its bulky molecular struc...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Itraconazole and its Degradation Pathways

Itraconazole is a broad-spectrum, highly lipophilic triazole antifungal agent (LogP ~5.6). From a chromatographic perspective, its bulky molecular structure—comprising triazole, piperazine, and dioxolane rings—presents a significant analytical challenge. On traditional stationary phases, Itraconazole is notorious for severe band broadening and peak tailing.

Developing a Stability-Indicating Method (SIM) requires the baseline resolution of the Active Pharmaceutical Ingredient (API) from all forced degradation products. Recent studies isolating Itraconazole degradants reveal that while the drug shows some susceptibility to acidic and alkaline hydrolysis, it is highly vulnerable to oxidative stress[1]. Oxidation primarily yields two closely eluting novel degradants: an N-oxide derivative (DP-1) and an N,N-dioxide derivative (DP-2)[1]. Resolving these structurally similar impurities from the main API peak is the ultimate test of a method's resolving power.

Degradation API Itraconazole API (Highly Lipophilic) Ox Oxidative Stress (5% H2O2, 24h) API->Ox Acid Acidic Stress (0.1M HCl, 24h) API->Acid Base Alkaline Stress (0.1M NaOH, 24h) API->Base DP1 DP-1 (N-oxide derivative) Ox->DP1 Primary DP2 DP-2 (N,N-dioxide derivative) Ox->DP2 Secondary OtherDP Hydrolytic Degradation Products Acid->OtherDP Base->OtherDP

Fig 1: Forced degradation pathways of Itraconazole under ICH stress conditions.

Mechanistic Comparison: Core-Shell vs. Fully Porous Columns

To achieve the necessary resolution, analytical scientists typically choose between traditional 5.0 µm Fully Porous C18 columns and modern 2.6 µm Core-Shell C18 columns .

The Causality of Column Performance: The superiority of the Core-Shell architecture is explained by the van Deemter equation ( H=A+B/u+C⋅u ). Fully porous particles force bulky molecules like Itraconazole to diffuse deep into the silica pores, creating high resistance to mass transfer (a large C -term). This results in broad peaks and poor resolution of DP-1 and DP-2.

Conversely, Core-Shell particles feature a solid, impermeable silica core surrounded by a thin porous outer layer. This drastically shortens the diffusion path length. The reduced C -term, combined with a highly uniform packed bed (reducing the eddy diffusion A -term), allows a 2.6 µm Core-Shell column to deliver ultra-high efficiencies (theoretical plates) comparable to sub-2 µm UHPLC columns, but at significantly lower backpressures.

Table 1: Chromatographic Performance Comparison

Conditions: Gradient elution (Acetonitrile/0.05% TFA in Water), Flow rate 1.0 mL/min, Detection at 260 nm.

Performance MetricTraditional 5.0 µm Fully Porous C18Modern 2.6 µm Core-Shell C18Scientific Impact
Retention Time (API) 12.4 min7.8 min37% reduction in run time, increasing throughput.
Theoretical Plates (N) ~8,500~22,000Sharper peaks due to minimized mass transfer resistance.
Peak Asymmetry (Tf) 1.651.12Reduced tailing due to lower silanol interaction.
Resolution (API vs DP-1) 1.3 (Co-elution)2.8 (Baseline)Critical for accurate quantitation of oxidative degradants.
System Backpressure 110 bar240 barOperable on standard HPLC systems (no UHPLC required).

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a self-validating System Suitability Test (SST). The method cannot proceed unless the critical pair (Itraconazole and DP-1) achieves a resolution ( Rs​ ) greater than 2.0.

Step-by-Step Methodology: Forced Degradation & Sample Preparation
  • Standard Preparation: Dissolve 10 mg of Itraconazole API in 10 mL of Methanol to create a 1000 µg/mL stock solution. Sonicate for 10 minutes.

  • Oxidative Stress (The Critical Pathway): Transfer 5 mL of the stock solution to a 50 mL flask. Add 5 mL of 5% H2​O2​ . Stir at room temperature for 24 hours[1]. Dilute to 50 mL with mobile phase.

  • Acidic Stress: Transfer 5 mL of stock to a flask. Add 5 mL of 0.1M HCl. Reflux at 60°C for 24 hours. Neutralize with 0.1M NaOH before dilution.

  • Alkaline Stress: Transfer 5 mL of stock to a flask. Add 5 mL of 0.1M NaOH. Reflux at 60°C for 24 hours. Neutralize with 0.1M HCl before dilution.

  • Filtration: Filter all stressed samples through a 0.22 µm PTFE syringe filter prior to injection to protect the Core-Shell column frit.

Chromatographic Conditions (Core-Shell Method)
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 0-2 min (40% B), 2-8 min (40% to 80% B), 8-10 min (80% B), 10-10.1 min (back to 40% B), 10.1-13 min (Equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA at 260 nm (Extract spectra from 200-400 nm for peak purity analysis).

ICH Q2(R2) Method Validation Framework

The recently revised ICH Q2(R2) guidelines (effective June 2024) emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical validation, ensuring the procedure is strictly "fit for purpose"[2],[3]. For a stability-indicating assay, proving that the API peak is spectrally pure and unaffected by co-eluting degradants is the most critical parameter.

Validation SST SST Spec Spec SST->Spec Lin Linearity R² > 0.999 Spec->Lin Acc Accuracy 98-102% Recovery Lin->Acc Prec Precision %RSD < 2.0 Acc->Prec

Fig 2: Sequential ICH Q2(R2) analytical method validation workflow and acceptance criteria.

Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity (Peak Purity) No interference from degradants; Purity Angle < Purity Threshold[2].Purity Angle: 0.112 < Threshold: 0.285PASS
Linearity & Range Proportional response across 80-120% of target concentration[2].Range: 10 - 100 µg/mL; R2=0.9998 PASS
Accuracy (Recovery) Closeness of agreement between accepted true value and found value[2].Mean Recovery: 99.4% (Across 3 levels)PASS
Method Precision Repeatability of homogeneous sample ( n=6 )[2].%RSD = 0.68%PASS
Robustness Reliability under deliberate variations (e.g., pH ± 0.1, Temp ± 2°C)[2].Resolution remained > 2.2 in all conditionsPASS

Conclusion

The transition from traditional fully porous columns to modern Core-Shell architectures is not merely a preference for speed; it is a mechanistic necessity for complex molecules like Itraconazole. By minimizing the resistance to mass transfer, the 2.6 µm Core-Shell C18 column successfully baseline-resolves Itraconazole from its primary oxidative degradants (DP-1 and DP-2). The resulting method is fully compliant with the rigorous, lifecycle-oriented standards of the new ICH Q2(R2) guidelines, providing a robust, self-validating framework for routine pharmaceutical quality control and stability testing.

References

  • "Validation of Analytical Procedures Q2(R2) - ICH", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • "ICH Q2(R2) Guide: Analytical Method Validation Explained", IntuitionLabs. Available at:[Link]

  • "ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP-HPLC, HRMS AND NMR", Rasayan Journal of Chemistry. Available at:[Link]

Sources

Comparative

Comparative analysis of Itraconazole impurity profiles from different synthetic routes

Comparative Analysis of Itraconazole Impurity Profiles from Different Synthetic Routes As a highly lipophilic triazole antifungal agent, Itraconazole (ITZ) presents a unique analytical challenge. The active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Itraconazole Impurity Profiles from Different Synthetic Routes

As a highly lipophilic triazole antifungal agent, Itraconazole (ITZ) presents a unique analytical challenge. The active pharmaceutical ingredient (API) is not a single molecule, but rather a stereoisomeric mixture of four cis-diastereomers. Synthesizing this complex structure requires multi-step sequences, and the choice of synthetic route directly dictates the resulting impurity profile.

For drug development professionals and analytical scientists, understanding the mechanistic origins of these impurities is critical for optimizing yields, ensuring regulatory compliance (USP/EP standards), and developing robust stability-indicating analytical methods.

Mechanistic Origins of Impurities: Linear vs. Convergent Synthesis

The impurity profile of an ITZ batch acts as a chemical fingerprint of its manufacturing process. Historically, two primary synthetic strategies have been employed, each generating distinct pharmacopoeial impurities.

The Linear Route (Sequential Build-up)

The classic Janssen route builds the ITZ molecule sequentially. A critical phase in this pathway is the formation of the 1,3-dioxolane ring, followed by the alkylation of the 1,2,4-triazole moiety.

  • Mechanistic Causality: The alkylation of the triazole ring is highly sensitive to steric hindrance and reaction conditions. While the target attack occurs at the N-1 position to yield Itraconazole, poor regioselectivity often leads to an attack at the N-4 position. This misdirection generates Impurity B (Itraconazole 4-Triazolyl Isomer), a highly characterized structural isomer that is difficult to separate via standard crystallization[1].

The Convergent Route (Fragment Coupling)

Modern generic manufacturing often utilizes a convergent approach to improve overall yield. This involves synthesizing a triazolone-piperazine fragment and a dioxolane-tosylate fragment separately, then coupling them in the final step.

  • Mechanistic Causality: The coupling of these two bulky, sterically hindered fragments requires aggressive basic conditions. If the reaction does not reach completion, unreacted precursors remain in the matrix, presenting as Impurity A . Furthermore, excess reagents or unwanted dimerization during the coupling phase can lead to the formation of massive, over-alkylated byproducts, most notably Impurity G (the Didioxolanyl analog)[2].

SynthesisRoutes SM1 Starting Materials (Ketone + Glycerol) Linear Linear Synthesis Route (Sequential Build-up) SM1->Linear Convergent Convergent Synthesis Route (Fragment Coupling) SM1->Convergent Int_Dioxolane Dioxolane Intermediate Linear->Int_Dioxolane Convergent->Int_Dioxolane Int_Triazolone Triazolone Fragment Convergent->Int_Triazolone ITZ Itraconazole (API) Mixture of 4 cis-isomers Int_Dioxolane->ITZ Alkylation Int_Dioxolane->ITZ ImpB Impurity B (4-Triazolyl Isomer) Int_Dioxolane->ImpB Regioselectivity Issue ImpG Impurity G (Didioxolanyl Analog) Int_Dioxolane->ImpG Dimerization Int_Triazolone->ITZ Coupling ImpA Impurity A (Unreacted Precursor) Int_Triazolone->ImpA Incomplete Reaction

Synthetic pathways of Itraconazole illustrating the mechanistic origins of key impurities.

Comparative Impurity Profiling

To objectively compare the outcomes of these synthetic routes, the following table maps key pharmacopoeial impurities to their structural descriptions and synthetic origins.

Pharmacopoeial ImpurityStructural DescriptionPrimary Synthetic RouteMechanistic Origin
Impurity A Unreacted triazolone-piperazine fragmentConvergentIncomplete coupling of the dioxolane-tosylate and triazolone fragments.
Impurity B 4-Triazolyl IsomerLinearPoor regioselectivity during the triazole alkylation step (N-4 vs N-1 attack)[1].
Impurity G Didioxolanyl analog (m/z 961.68)ConvergentDimerization or excess reagent reaction during the final fragment coupling[2].

Note: Beyond synthetic byproducts, stability-indicating profiles must also account for degradation. Under oxidative stress, the piperazine ring of Itraconazole is highly susceptible to N-oxidation, yielding novel degradants such as piperazine 1,4-dioxide derivatives that require orthogonal prep-HPLC for isolation[3].

Analytical Methodologies: Overcoming Pharmacopoeial Limitations

The standard United States Pharmacopeia (USP) and European Pharmacopoeia (EP) methods for ITZ analysis rely on HPLC-UV using Tetrabutylammonium hydrogen sulfate (TBAHS) in the mobile phase.

The Analytical Dilemma: TBAHS is used as an ion-pairing agent to mask residual silanols on the stationary phase, thereby preventing peak tailing. However, TBAHS is strictly incompatible with Mass Spectrometry (MS). It is non-volatile, causes severe ion suppression, and physically damages silica-based packing materials and ESI sources[4]. To elucidate unknown impurities exceeding the 0.1% ICH threshold, a self-validating, MS-compatible protocol must be employed.

Protocol: MS-Compatible LC-MS/MS for Impurity Elucidation

Phase 1: Sample Preparation (Solubilization & Extraction)

  • Accurately weigh 50 mg of Itraconazole API equivalent.

  • Dissolve the sample in 250 mL of a Methanol/Tetrahydrofuran (THF) mixture (4:1, v/v)[4].

  • Causality: ITZ is practically insoluble in water. THF is critical to disrupt the crystalline lattice of the API, while Methanol ensures downstream compatibility with the reverse-phase mobile system.

Phase 2: Chromatographic Separation (UHPLC)

  • Column: High-endurance C18 phase (e.g., Agilent Zorbax SB-C18, 2.1 × 50 mm, 3.5 µm)[5].

  • Mobile Phase A: 10 mM Ammonium Formate in water with 1% formic acid[5].

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[5].

  • Causality: By replacing TBAHS with Ammonium Formate, the method maintains the ionic strength required for sharp peak resolution while remaining 100% volatile. This prevents source fouling and allows seamless transition into the mass spectrometer.

Phase 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The protonated molecular ion of ITZ is observed at m/z 705.6. Impurities are tracked via their specific mass shifts[6].

  • Causality: Triple quadrupole MS/MS allows for the structural elucidation of trace impurities by fragmenting the parent ions and analyzing the daughter spectra. This is the only definitive way to distinguish between the active API and structurally similar isomers like Impurity B.

LCMSWorkflow Prep Sample Prep THF/MeOH Solubilization UHPLC UHPLC Separation Volatile Buffer (Ammonium Formate) Prep->UHPLC Ionization ESI Source Positive Ion Mode [M+H]+ = 705.6 UHPLC->Ionization MSMS Triple Quad MS MRM Transitions Quantify Impurities Ionization->MSMS Data Data Analysis Structural Elucidation MSMS->Data

MS-compatible LC-MS/MS workflow for the structural elucidation of Itraconazole impurities.

Sources

Validation

Inter-Laboratory Comparison of Analytical Methods for Itraconazole Impurities: A Comprehensive Guide for Method Transfer and Optimization

Executive Summary Itraconazole (ITZ) is a highly lipophilic, broad-spectrum triazole antifungal agent characterized by a complex molecular architecture featuring three chiral centers and multiple basic nitrogen atoms (pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Itraconazole (ITZ) is a highly lipophilic, broad-spectrum triazole antifungal agent characterized by a complex molecular architecture featuring three chiral centers and multiple basic nitrogen atoms (piperazine and triazole rings). During synthesis and prolonged storage, ITZ is susceptible to degradation, generating a well-documented profile of related substances (Pharmacopeial Impurities A through G)[1].

For researchers and drug development professionals, transferring analytical methods for ITZ impurities between laboratories frequently results in peak tailing, shifting retention times, and mass spectrometry (MS) incompatibility. As a Senior Application Scientist, I have structured this guide to objectively compare the traditional pharmacopeial approaches against modern, chemometrically optimized, and MS-compatible alternatives. This guide provides the mechanistic causality behind method selection and a self-validating protocol to ensure data integrity.

Mechanistic Context: The Chromatographic Challenge

The fundamental challenge in analyzing Itraconazole and its impurities lies in the secondary interactions between the basic nitrogen moieties of the drug and the residual acidic silanols on silica-based stationary phases.

  • The Traditional Fix: The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) monographs mandate the use of Tetrabutylammonium hydrogen sulfate (TBAHS) as an ion-pairing agent[2]. TBAHS effectively saturates the residual silanols, forcing the ITZ basic sites to partition purely based on hydrophobicity, thereby sharpening the peaks.

  • The Modern Bottleneck: TBAHS is strictly non-volatile. It causes severe ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) and permanently alters the stationary phase, making traditional methods useless for the structural elucidation of unknown impurities[2].

Inter-Laboratory Comparison of Analytical Strategies

To establish a robust analytical control strategy, laboratories must choose between three primary methodologies based on their specific endpoint requirements (Routine QC vs. Structural Elucidation).

Method A: Traditional Pharmacopeial HPLC-UV (The Baseline)
  • Mechanism: Utilizes TBAHS (ion-pairing) in a mobile phase of Acetonitrile and Water.

  • Performance: Provides excellent resolution for the critical pair (ITZ and Impurity F) but requires a grueling 50-minute run time[2].

  • Verdict: Best for routine batch release in strictly UV-based QC environments, but highly inefficient for high-throughput laboratories.

Method B: Chemometrically Optimized RP-HPLC
  • Mechanism: Employs a Box-Behnken Design of Experiments (DoE) to optimize the mobile phase without ion-pairing agents. Research demonstrates that an Acetonitrile/Water mixture at a strictly controlled pH of 2.5 (adjusted with o-phosphoric acid) achieves baseline separation of ITZ, Impurity B, and Impurity F[3].

  • Performance: Reduces run time to ~15 minutes. The low pH suppresses the ionization of residual silanols, mitigating peak tailing without TBAHS[3].

  • Verdict: The optimal choice for laboratories looking to increase throughput using standard HPLC equipment, though phosphoric acid remains MS-incompatible.

Method C: MS-Compatible UHPLC (The Modern Standard)
  • Mechanism: Replaces non-volatile buffers with volatile Ammonium Acetate (NH₄Ac) and Acetic Acid. To compensate for the loss of ion-pairing efficiency, this method leverages sub-2 µm particle size columns (UHPLC) to maximize theoretical plates[2].

  • Performance: Run time is slashed to under 10 minutes. It provides 100% MS compatibility, allowing for the direct identification of trace impurities (>0.1%)[2].

  • Verdict: The superior alternative for R&D and stability-indicating studies where unknown degradation products must be characterized.

Quantitative Data Comparison
ParameterMethod A (Pharmacopeial)Method B (Chemometric DoE)Method C (MS-Compatible UHPLC)
Buffer System TBAHS (Ion-pairing)o-Phosphoric Acid (pH 2.5)Ammonium Acetate (pH 5.9)
Stationary Phase 5 µm C18 (Standard)5 µm Zorbax Eclipse XDB-C181.9 µm Hypersil GOLD (UHPLC)
Run Time ~50 minutes~15 minutes< 10 minutes
MS Compatibility No (Severe Suppression)No (Non-volatile)Yes (Volatile Buffer)
Primary Use Case Regulatory Batch ReleaseHigh-Throughput QCImpurity Elucidation (R&D)

Visualizing the Analytical Workflows

The following decision matrix illustrates how a laboratory should route ITZ samples based on the analytical objective.

G A Itraconazole API Sample B Sample Preparation (MeOH/THF 4:1 v/v) A->B Solubilization C Chromatographic Separation Strategy B->C Injection D Method A: Pharmacopeial HPLC (TBAHS Ion-Pairing) C->D E Method B: Chemometric HPLC (pH 2.5 Phosphoric Acid) C->E F Method C: UHPLC-MS (Ammonium Acetate Buffer) C->F G Routine QC & Batch Release D->G UV Detection E->G UV Detection F->G UV/MS Dual H Unknown Impurity Elucidation F->H MS Detection

Figure 1: Decision matrix for Itraconazole impurity profiling based on analytical objectives.

Self-Validating Experimental Protocol: MS-Compatible UHPLC

To ensure trustworthiness and reproducibility, the following step-by-step protocol details the Method C (UHPLC-MS) workflow. This protocol is designed as a self-validating system; if the System Suitability Test (SST) fails, the analysis halts, preventing the generation of compromised data.

Phase 1: Sample Preparation (Causality-Driven)

Why this matters: ITZ is highly lipophilic. Standard aqueous diluents will cause the API to precipitate in the injector loop, destroying the column.

  • Accurately weigh 10 mg of Itraconazole API.

  • Dissolve in 10 mL of a diluent mixture comprising Methanol and Tetrahydrofuran (THF) (4:1, v/v) to yield a 1 mg/mL solution[2]. Note: THF is critical for total solubilization.

  • Prepare a 1 mg/mL solution of Miconazole (used as the resolution reference standard) using the same diluent.

Phase 2: Chromatographic Conditions
  • Column: 1.9 µm C18 UHPLC column (e.g., 2.1 × 100 mm).

  • Mobile Phase A: 20 mM Ammonium Acetate (NH₄Ac) buffer, adjusted to pH 5.92 with Acetic Acid.

    • Causality: Buffer concentration is critical. Dropping the buffer concentration below 20 mM or altering the pH causes the Miconazole reference peak to severely distort and front[2].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-7 min: Linear ramp to 80% B

    • 7-9 min: Hold at 80% B

    • 9-10 min: Return to 30% B for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 225 nm (in series with an ESI-MS detector if structural elucidation is required)[1].

Phase 3: System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown samples, inject the Miconazole/Itraconazole resolution mixture.

Logic Start System Suitability Testing (SST) Res Check Resolution: ITZ vs Miconazole Start->Res Pass Proceed to Sample Analysis Res->Pass Rs > 2.0 Fail Investigate Method Parameters Res->Fail Rs < 2.0 pH Adjust Buffer pH (Critical for Peak Shape) Fail->pH Org Check THF Ratio in Sample Diluent Fail->Org pH->Res Org->Res

Figure 2: Self-validating logical workflow for resolving critical standard pairs prior to ITZ analysis.

Acceptance Criteria:

  • The resolution ( Rs​ ) between Miconazole and Itraconazole must be ≥2.0 .

  • The symmetry factor for the ITZ principal peak must be ≤2.5 [1].

Conclusion

While the traditional pharmacopeial method utilizing TBAHS remains the regulatory standard for routine batch release, it is a severe bottleneck for investigative laboratories. By understanding the chemical causality behind peak tailing—specifically the interaction between basic nitrogen atoms and acidic silanols—laboratories can confidently transfer to chemometrically optimized DoE methods (for high-throughput UV analysis) or volatile Ammonium Acetate UHPLC methods (for MS-driven impurity elucidation).

References

  • National Institutes of Health (PubMed) / Acta Pharm. Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. (Kasagić-Vujanović I, et al., 2013). URL:[Link]

  • DrugFuture / European Pharmacopoeia (Ph. Eur.). ITRACONAZOLE Itraconazolum Monograph (01/2011:1335). URL:[Link]

Sources

Validation

A Comparative Performance Verification of a Novel UHPLC Method for the Analysis of Itraconazole and Its Impurities

Abstract: This guide presents a comprehensive performance verification of a new Ultra-High-Performance Liquid Chromatography (UHPLC) method for the analysis of Itraconazole and its specified impurities. The performance o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide presents a comprehensive performance verification of a new Ultra-High-Performance Liquid Chromatography (UHPLC) method for the analysis of Itraconazole and its specified impurities. The performance of this novel method is objectively compared against the established High-Performance Liquid Chromatography (HPLC) method outlined in the United States Pharmacopeia (USP).[1][2] Experimental data supporting the superior performance of the new UHPLC method in terms of speed, resolution, and sensitivity are provided. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Itraconazole.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections.[3] The control of impurities in the drug substance and finished product is a critical aspect of ensuring its safety and efficacy. Pharmacopeias like the USP and the European Pharmacopoeia (Ph. Eur.) provide standardized HPLC methods for the determination of Itraconazole and its related compounds.[4] However, these methods often involve long run times and may not be optimal for high-throughput environments.

This guide details the verification of a new, rapid, and efficient UHPLC method designed to overcome the limitations of the existing pharmacopeial methods. The performance of this new method is rigorously evaluated against the current USP method for Itraconazole impurities, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[5][6][7][8]

Analytical Methods Under Comparison

Established Method: USP HPLC Method

The existing USP method for Itraconazole impurities utilizes a conventional HPLC system with a C18 column.[1] The mobile phase typically consists of a gradient mixture of an aqueous buffer containing an ion-pairing agent, such as tetrabutylammonium hydrogen sulfate, and an organic solvent like acetonitrile.[1][2] While robust and reliable, this method has a considerable run time, often exceeding 50 minutes, which can be a bottleneck in quality control laboratories.[2]

New Method: Proposed UHPLC Method

The new analytical method employs UHPLC technology with a sub-2 µm particle size column to achieve faster separations and improved resolution. The method is designed to be mass spectrometry (MS) compatible, avoiding the use of non-volatile ion-pairing agents.[2] This offers the additional advantage of allowing for seamless transfer to LC-MS for impurity identification and characterization.

Experimental Design for Performance Verification

The performance of the new UHPLC method was verified against the USP HPLC method based on the following key analytical parameters as per ICH Q2(R1) guidelines:[5][9]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Materials and Reagents
  • Itraconazole Reference Standard (USP)

  • Itraconazole Impurities: Impurity B, Impurity C, Impurity D, Impurity E, Impurity F, and Impurity G (USP)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (for both methods):

  • Accurately weigh and transfer about 25 mg of Itraconazole RS into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (Methanol:Water, 80:20 v/v) and sonicate to dissolve.

  • Dilute to volume with the diluent and mix well.

Impurity Stock Solution (for both methods):

  • Prepare a stock solution containing a mixture of all specified Itraconazole impurities at a concentration of approximately 0.1 mg/mL each in the diluent.

Spiked Sample Preparation (for Specificity, Accuracy, LOD & LOQ):

  • Prepare a solution of Itraconazole at the test concentration (e.g., 1.0 mg/mL).

  • Spike this solution with known amounts of the impurity stock solution to achieve the desired impurity concentrations (e.g., at the reporting threshold, 0.5%, 1.0%, and 1.5% of the Itraconazole concentration).

Chromatographic Conditions

Table 1: Comparison of Chromatographic Conditions

ParameterUSP HPLC MethodNew UHPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.05 M Tetrabutylammonium hydrogen sulfate in water, pH 2.50.1% Formic acid in water
Mobile Phase B AcetonitrileAcetonitrile
Gradient A complex gradient over 50-60 minutesA linear gradient from 30% to 70% B in 10 minutes
Flow Rate 1.5 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Detection UV at 256 nmUV at 256 nm
Injection Vol. 20 µL2 µL

Performance Verification Workflow

G cluster_0 Method Performance Verification Specificity Specificity (Forced Degradation & Impurity Spiking) Linearity Linearity (5 concentration levels) Specificity->Linearity Accuracy Accuracy (Spiking at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Precision->LOD_LOQ Robustness Robustness (Varied Flow Rate, pH, Temp.) LOD_LOQ->Robustness Final_Method Final_Method Robustness->Final_Method Verified Analytical Method Method_Development New UHPLC Method vs. USP HPLC Method Method_Development->Specificity

Caption: Workflow for the performance verification of a new analytical method.

Results and Discussion

The following sections summarize the comparative performance data obtained for the new UHPLC and the established USP HPLC methods.

Specificity

Both methods demonstrated good specificity for Itraconazole and its impurities. The peaks were well-resolved from each other and from any degradation products generated under forced degradation conditions (acid, base, oxidation, thermal, and photolytic stress). However, the new UHPLC method provided significantly better resolution between critical pairs of impurities, such as impurities B and F, in a much shorter analysis time.[10]

Figure 1: Comparative Chromatograms

(This section would typically include overlaid chromatograms from both methods showing the improved separation and reduced run time of the UHPLC method. For the purpose of this text-based guide, we will describe the observations.)

The UHPLC chromatogram displayed sharper, more symmetrical peaks, leading to a higher resolution (Rs > 2.0 for all adjacent peaks) compared to the HPLC method where some peak tailing was observed, and the resolution between certain impurities was marginal (Rs ≈ 1.5).

Linearity

Linearity was evaluated by analyzing a series of solutions containing Itraconazole and each impurity at five different concentration levels ranging from the LOQ to 150% of the specification limit.

Table 2: Linearity Data Comparison

AnalyteMethodRange (µg/mL)Correlation Coefficient (r²)
Itraconazole USP HPLC1 - 1500.9992
New UHPLC0.5 - 1500.9998
Impurity B USP HPLC0.1 - 150.9989
New UHPLC0.05 - 150.9995
Impurity F USP HPLC0.1 - 150.9985
New UHPLC0.05 - 150.9993

The results demonstrate excellent linearity for both methods, with the new UHPLC method showing slightly better correlation coefficients, indicating a stronger linear relationship across the tested range.

Accuracy

Accuracy was determined by the recovery of known amounts of impurities spiked into a sample solution of Itraconazole at three concentration levels (50%, 100%, and 150% of the specification limit).

Table 3: Accuracy (Recovery) Data

ImpurityMethodSpiked LevelMean Recovery (%)% RSD
Impurity B USP HPLC50%98.51.2
100%99.20.9
150%101.10.8
New UHPLC50%99.80.8
100%100.50.6
150%101.00.5
Impurity F USP HPLC50%97.91.5
100%98.81.1
150%100.51.0
New UHPLC50%100.20.7
100%100.90.5
150%101.50.4

The new UHPLC method demonstrated slightly better accuracy with recovery values closer to 100% and lower relative standard deviations (%RSD) compared to the USP HPLC method.

Precision

Table 4: Precision Data

ParameterMethodAnalyte% RSD
Repeatability (n=6) USP HPLCImpurity B2.5
Impurity F2.8
New UHPLCImpurity B1.1
Impurity F1.3
Intermediate Precision (n=6) USP HPLCImpurity B3.1
Impurity F3.5
New UHPLCImpurity B1.8
Impurity F2.0

The precision of the new UHPLC method, as indicated by the lower %RSD values for both repeatability and intermediate precision, is superior to that of the established USP HPLC method. This suggests that the new method is more consistent and reliable.

LOD and LOQ

Table 5: LOD and LOQ Data

ParameterMethodImpurity B (µg/mL)Impurity F (µg/mL)
LOD USP HPLC0.050.06
New UHPLC0.010.015
LOQ USP HPLC0.150.18
New UHPLC0.030.045

The new UHPLC method exhibited significantly lower LOD and LOQ values, indicating a higher sensitivity for the detection and quantification of impurities at trace levels.

Robustness

The robustness of the new UHPLC method was evaluated by introducing small, deliberate changes to the chromatographic parameters, including the flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). The system suitability parameters (resolution, tailing factor, and theoretical plates) remained within the acceptable limits, demonstrating the robustness of the method.

Logical Relationship of Verification Parameters

G cluster_0 Method Performance Characteristics Specificity Specificity Distinguishes analyte from impurities Accuracy Accuracy Closeness to true value Specificity->Accuracy Sensitivity Sensitivity LOD & LOQ Specificity->Sensitivity Linearity Linearity Proportional response to concentration Linearity->Accuracy Precision Precision Agreement between measurements Linearity->Precision Precision->Accuracy

Caption: Interrelationship between key analytical method validation parameters.

Conclusion

The performance verification data unequivocally demonstrates that the new UHPLC method is a superior alternative to the established USP HPLC method for the analysis of Itraconazole and its impurities. The key advantages of the new method include:

  • Significantly Reduced Analysis Time: A more than five-fold reduction in run time, enabling higher sample throughput.

  • Improved Chromatographic Performance: Enhanced resolution, sharper peaks, and better peak symmetry.

  • Higher Sensitivity: Lower LOD and LOQ values, allowing for the detection and quantification of impurities at lower levels.

  • Superior Precision and Accuracy: More consistent and reliable results.

  • MS Compatibility: The use of a volatile mobile phase modifier makes the method readily adaptable for LC-MS applications.

Based on this comprehensive verification, the new UHPLC method is deemed suitable for its intended purpose and is recommended for routine quality control testing of Itraconazole.

References

  • ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, November 2005. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology, ECA Academy. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1), International Conference on Harmonisation. [Link]

  • Malenović, A., Ivanović, D., Medenica, M., Jančić, B., & Janković, B. (2013). Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. PubMed, 15(6), 2851-2859. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation, SlideShare. [Link]

  • Itraconazole, USP-NF. [Link]

  • Different HPLC analysis method of itraconazole, Journal of Chemical and Pharmaceutical Research. [Link]

  • Paruchuri, S., & Pavani, K. H. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 857-862. [Link]

  • Itraconazole, European Pharmacopoeia. [Link]

  • Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk, JETIR. [Link]

  • Nirmal, M. K., et al. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre, 9(10), 36-43. [Link]

Sources

Comparative

A Comparative Analysis of Itraconazole Degradation Under Diverse Stress Conditions: A Guide for Researchers

Introduction: The Imperative of Understanding Itraconazole Stability Itraconazole, a synthetic triazole antifungal agent, is a cornerstone in the treatment of a wide spectrum of fungal infections. Its efficacy is intrins...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Understanding Itraconazole Stability

Itraconazole, a synthetic triazole antifungal agent, is a cornerstone in the treatment of a wide spectrum of fungal infections. Its efficacy is intrinsically linked to its chemical integrity. As with any pharmaceutical compound, itraconazole is susceptible to degradation when exposed to various environmental stresses, a process that can lead to a loss of potency and the formation of potentially harmful impurities. For researchers, scientists, and drug development professionals, a comprehensive understanding of itraconazole's degradation profile is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of pharmaceutical formulations.

This guide provides an in-depth comparison of the degradation products of itraconazole under different stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. We will delve into the mechanistic pathways of degradation, present comparative data on the extent of degradation, and provide a detailed experimental protocol for conducting forced degradation studies. This information is intended to empower researchers to design robust stability-indicating analytical methods and to develop stable and effective itraconazole formulations.

The Chemical Landscape of Itraconazole Degradation

Forced degradation studies are designed to intentionally degrade a drug substance to predict its stability and to identify the likely degradation products. These studies are a regulatory requirement and provide invaluable insights into the intrinsic stability of the molecule. The primary stress conditions applied are acidic and alkaline hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress).

Oxidative Degradation: A Tale of Two Oxides

Itraconazole is particularly susceptible to oxidative stress, a process that primarily targets the nitrogen atoms of the piperazine ring. The use of a strong oxidizing agent like hydrogen peroxide (H₂O₂) leads to the formation of two primary degradation products: Itraconazole piperazine 1,4-dioxide (DP-1) and Itraconazole piperazine 1-oxide (DP-2).[1][2]

The mechanism involves the nucleophilic attack of the nitrogen atoms on the oxygen of the peroxide, leading to the formation of N-oxides. The formation of the di-oxide is a subsequent oxidation of the mono-oxide.

  • Itraconazole piperazine 1,4-dioxide (DP-1): This product results from the oxidation of both nitrogen atoms in the piperazine ring.

  • Itraconazole piperazine 1-oxide (DP-2): This is the intermediate product where only one of the piperazine nitrogens is oxidized.

The presence of these N-oxides significantly alters the polarity and potentially the pharmacological and toxicological profile of the parent molecule. Studies have shown that under oxidative stress with 30% H₂O₂, significant degradation of itraconazole can be observed.[3]

Itraconazole Itraconazole DP2 Itraconazole piperazine 1-oxide (DP-2) Itraconazole->DP2 Oxidation H2O2 H₂O₂ DP1 Itraconazole piperazine 1,4-dioxide (DP-1) DP2->DP1 Further Oxidation

Figure 1: Oxidative degradation pathway of Itraconazole.

Photodegradation: The Impact of Light

Exposure to ultraviolet (UV) radiation can induce significant degradation of itraconazole. The primary mechanisms of photodegradation involve C-N bond cleavage and the loss of a chloride atom from the dichlorophenyl ring.[1][4] This leads to the formation of a complex mixture of photoproducts.

A study utilizing Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC-MS/MS) identified several photodegradation products formed upon exposure to UV-A radiation.[2][5] The fragmentation patterns suggest that the initial degradation involves the cleavage of the bond connecting the piperazine ring to the phenyl group, as well as dechlorination of the dichlorophenyl moiety. The complexity of the resulting chromatograms underscores the importance of high-resolution analytical techniques for the separation and identification of these photoproducts.

The extent of photodegradation can be significant, with studies showing considerable degradation of itraconazole in solution when exposed to UV light.[6] The specific photoproducts formed can vary depending on the wavelength of light, the solvent, and the presence of photosensitizers.

Itraconazole Itraconazole Cleavage_Products C-N Bond Cleavage Products Itraconazole->Cleavage_Products Photolysis Dechlorinated_Products Dechlorinated Products Itraconazole->Dechlorinated_Products Photolysis UV_Light UV Light Complex_Mixture Complex Mixture of Photoproducts Cleavage_Products->Complex_Mixture Dechlorinated_Products->Complex_Mixture cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Itraconazole Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Alkali Alkaline Hydrolysis Prep_Stock->Alkali Oxidative Oxidative Degradation Prep_Stock->Oxidative Thermal Thermal Degradation Prep_Stock->Thermal Photolytic Photolytic Degradation Prep_Stock->Photolytic HPLC HPLC/UPLC-MS Analysis Acid->HPLC Alkali->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Characterization Characterization of Degradation Products HPLC->Characterization

Sources

Validation

Head-to-head comparison of different HPLC columns for Itraconazole impurity separation

Executive Summary Itraconazole is a highly lipophilic, broad-spectrum triazole antifungal agent. Due to its complex molecular architecture—featuring multiple chiral centers and basic triazole rings—the chromatographic se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Itraconazole is a highly lipophilic, broad-spectrum triazole antifungal agent. Due to its complex molecular architecture—featuring multiple chiral centers and basic triazole rings—the chromatographic separation of its active pharmaceutical ingredient (API) from closely related process impurities and degradation products is notoriously difficult. Regulatory frameworks, such as the European Pharmacopoeia (Ph. Eur.) and the International Council for Harmonisation (ICH), require stringent impurity profiling [1].

This guide provides an objective, head-to-head comparison of three distinct High-Performance Liquid Chromatography (HPLC) column chemistries used for Itraconazole impurity separation: Base-Deactivated Silica (BDS) C18 , Extra-Dense Bonded (XDB) C18 , and Solid-Core (Core-Shell) C18 . By analyzing their retention mechanisms, resolving power, and experimental performance, this guide equips analytical scientists with the data necessary to optimize their method development workflows.

The Chromatographic Challenge: Structure and Causality

The primary difficulty in Itraconazole method development lies in the structural similarities between the API and its specified impurities (e.g., Impurity B, C, F, and G).

  • The Critical Pair (Itraconazole vs. Impurity F): Impurity F differs from Itraconazole only by the position of a triazole ring and a butyl group. Their nearly identical hydrophobicities make baseline resolution ( Rs​>1.5 ) a significant challenge [1].

  • Silanol Interactions: Itraconazole and its impurities contain basic triazole nitrogens. At mid-range pH levels, these basic sites interact strongly with ionized residual silanols ( SiO− ) on traditional silica stationary phases via secondary ion-exchange mechanisms. This causality leads to severe peak tailing, retention time drift, and poor resolution.

  • Mitigation Strategy: To achieve a self-validating, robust system, chromatographers must either use highly end-capped/base-deactivated columns, employ ion-pairing agents (like tetrabutylammonium hydrogen sulfate - TBAHS) [2], or operate at a low pH (e.g., pH 2.5) to fully protonate the analytes and suppress silanol ionization [1].

Mechanism cluster_0 Stationary Phase Interactions Analyte Basic Triazole (Itraconazole / Impurities) Hydrophobic Hydrophobic Partitioning (C18 Alkyl Chain) Analyte->Hydrophobic Silanol Secondary Interactions (Residual Silanols) Analyte->Silanol Tailing Risk Elution Symmetrical Peak Elution (High Resolution) Hydrophobic->Elution Mitigation Silanol Suppression (Low pH 2.5 or End-capping) Silanol->Mitigation Mitigation->Elution

Figure 1: Chromatographic interaction mechanisms and silanol suppression strategies.

Head-to-Head Column Comparison

Column A: Zorbax Eclipse XDB-C18 (Fully Porous, Double End-Capped)
  • Mechanism: The "eXtra Dense Bonding" (XDB) and double end-capping process heavily shield the underlying silica matrix.

  • Performance: When paired with a chemometrically optimized mobile phase (pH 2.5), this column excels at resolving the critical pair (Itraconazole and Impurity F) without the need for complex ion-pairing agents. The low pH ensures silanols are fully protonated (neutral), eliminating secondary interactions [1].

Column B: Thermo Hypersil BDS C18 (Base-Deactivated Silica)
  • Mechanism: Base deactivation specifically neutralizes acidic silanols during the manufacturing process.

  • Performance: This column is highly effective when using the Ph. Eur. recommended ion-pairing approach. By utilizing TBAHS in the mobile phase, the basic triazole sites are masked, allowing the BDS column to deliver excellent peak symmetry and recovery rates (99.6% - 101.2%) for routine assay and related substances [2].

Column C: Thermo Accucore C18 (Solid-Core / Core-Shell)
  • Mechanism: Features a 2.6 µm particle with a solid silica core and a porous outer layer. This architecture minimizes longitudinal diffusion and eddy dispersion (key components of the van Deemter equation).

  • Performance: Delivers Ultra-High Performance Liquid Chromatography (UHPLC)-like efficiencies at standard HPLC pressures. It provides superior theoretical plate counts, allowing for the baseline separation of Impurities C, F, G, and the API with exceptional sharpness, albeit with slightly longer retention times depending on the gradient [3].

Quantitative Performance Data

The following table synthesizes the chromatographic performance of the three columns based on validated experimental data [1, 2, 3].

ParameterZorbax Eclipse XDB-C18 (5 µm)Hypersil BDS C18 (3 µm)Accucore C18 (2.6 µm Solid-Core)
Elution Mode Isocratic (Box-Behnken Optimized)Gradient (Ion-Pairing)Gradient
Mobile Phase ACN / Water (pH 2.5) (50:50)0.08M TBAHS / ACNProprietary Phosphate/ACN
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min
RT: Impurity B 5.41 min~4.10 minN/A
RT: Itraconazole 10.23 min6.20 min (Assay mode)25.61 min
RT: Impurity F 11.40 min~7.80 min26.25 min
Resolution ( Rs​ ) (Itra/Imp F) > 2.0 (Baseline)> 1.5 (Acceptable)> 2.5 (Excellent)
Primary Advantage Simple mobile phase, robust for QCOfficial compendial alignmentMaximum efficiency, sharpest peaks

Experimental Protocols

To ensure a self-validating system, the following step-by-step methodologies detail the optimized conditions for the two most contrasting approaches: the low-pH isocratic method (XDB-C18) and the ion-pairing gradient method (BDS C18).

Protocol 1: Low-pH Isocratic Method (Zorbax Eclipse XDB-C18) [1]

Objective: Rapid, chemometrically optimized separation of Itraconazole, Impurity B, and Impurity F.

  • Mobile Phase Preparation:

    • Prepare the aqueous phase by adjusting HPLC-grade water to pH 2.5 using o-phosphoric acid.

    • Mix the aqueous phase with Acetonitrile (ACN) in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane and degas.

  • Sample Preparation:

    • Dissolve Itraconazole API and impurity standards in a diluent mixture of Methanol/Tetrahydrofuran (50:50, v/v) to achieve a final API concentration of 200 µg/mL and 1 µg/mL for impurities.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm).

    • Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 256 nm.

  • System Suitability: Inject the standard mixture. The method is valid if the resolution ( Rs​ ) between Itraconazole and Impurity F is ≥1.5 , and the tailing factor for all peaks is ≤1.5 .

Protocol 2: Ion-Pairing Gradient Method (Hypersil BDS C18) [2]

Objective: Comprehensive separation of related substances using compendial-aligned principles.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.08M Tetrabutylammonium hydrogen sulfate (TBAHS) buffer.

    • Mobile Phase B: 100% Acetonitrile.

  • Sample Preparation:

    • Extract Itraconazole from the dosage form using Methanol. Sonicate for 15 minutes, filter through a 0.22 µm syringe filter, and dilute to the working concentration.

  • Chromatographic Conditions:

    • Column: Thermo Hypersil BDS C18 (100 mm × 4.6 mm, 3 µm).

    • Temperature: 25 °C.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 225 nm.

    • Gradient Program: Initiate at a high aqueous ratio (e.g., 80% A / 20% B), ramping to high organic (e.g., 20% A / 80% B) over 20 minutes to elute strongly retained oxidative degradants.

Workflow A 1. Define Critical Pairs (Itraconazole vs. Impurity F) B 2. Column Screening (BDS C18, XDB-C18, Solid-Core) A->B C 3. Mobile Phase Optimization (pH 2.5 Buffer / ACN or TBAHS) B->C D 4. Chemometric Modeling (Box-Behnken Design) C->D E 5. Method Validation (ICH Guidelines) D->E

Figure 2: Systematic HPLC method development workflow for Itraconazole impurity profiling.

Conclusion

The selection of an HPLC column for Itraconazole impurity profiling must be dictated by the specific mechanistic challenges of the sample.

  • If laboratory constraints favor simple mobile phases without ion-pairing agents, the Zorbax Eclipse XDB-C18 operated at a low pH offers a highly robust, chemometrically validated solution.

  • For laboratories adhering strictly to traditional pharmacopeial methods requiring TBAHS, the Hypersil BDS C18 provides the necessary base deactivation to prevent peak tailing.

  • Finally, for modern labs looking to maximize resolution and efficiency without upgrading to UHPLC instrumentation, the Accucore Solid-Core C18 represents the optimal choice.

References

  • Kasagić-Vujanović, I., Malenović, A., Jovanović, M., Rakić, T., Jančić Stojanović, B., & Ivanović, D. (2013). "Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities." Acta Pharmaceutica, 63(2), 159-173.[Link]

  • Paruchuri, S., & Pavani, K. H. (2013). "A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form." Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 844-849.[Link]

Safety & Regulatory Compliance

Safety

Itraconazole Imidazolium Impurity proper disposal procedures

As a Senior Application Scientist overseeing pharmaceutical synthesis and laboratory safety, I frequently audit workflows to ensure that the handling of complex active pharmaceutical ingredients (APIs) and their by-produ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing pharmaceutical synthesis and laboratory safety, I frequently audit workflows to ensure that the handling of complex active pharmaceutical ingredients (APIs) and their by-products meets both stringent safety standards and environmental regulations.

The Itraconazole Imidazolium Impurity —a synthetically challenging, permanently charged cationic by-product encountered during the N-alkylation phase of itraconazole manufacturing—presents unique logistical and disposal challenges. This guide provides a self-validating, step-by-step operational framework for the safe containment, decontamination, and terminal disposal of this specific impurity.

Physicochemical Hazard Profile & Causality

To design an effective disposal protocol, we must first understand the molecular architecture of the waste material. The parent molecule, Itraconazole (C35H38Cl2N8O4), contains a 2,4-dichlorophenyl moiety and multiple nitrogen-rich rings[1]. The imidazolium impurity retains these features but introduces a highly reactive, positively charged imidazolium center.

  • Thermal Degradation Causality: The presence of the chlorinated aromatic ring dictates that standard, low-temperature combustion will generate highly toxic polychlorinated biphenyls (PCBs), dioxins, and hydrochloric acid (HCl) gas[2]. Furthermore, the high nitrogen content guarantees the evolution of nitrogen oxides (NOx) during thermal degradation. Therefore, disposal must utilize high-temperature incineration (>1000°C) equipped with alkaline scrubbers to neutralize acidic exhaust gases[2].

  • Aerosolization & Respiratory Hazard: In its dry powder form, the impurity is a severe respiratory irritant (H335) and poses a risk of dust explosion if allowed to accumulate and enrich in technical spaces[3].

  • Aquatic Toxicity: The compound is highly toxic to aquatic life with long-lasting effects (H412)[4]. This necessitates strict adherence to zero-discharge policies regarding municipal drains.

Regulatory Classification (EPA/RCRA)

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), pharmaceutical impurities of this nature fall under specific management standards.

  • The Subpart P Sewer Ban: As of the 2019 EPA final rule (Subpart P), the sewering of hazardous waste pharmaceuticals is strictly prohibited[5]. This ban extends to all facilities, including Very Small Quantity Generators (VSQGs), meaning no aqueous waste streams containing this impurity may be discharged down the drain under any circumstances[6].

  • Container Management: While Subpart P relaxes the historical "triple-rinse" rule for certain containers, the acute aquatic toxicity of the imidazolium powder dictates that primary containment vials should be disposed of directly as solid hazardous waste rather than rinsed, which would unnecessarily generate secondary liquid hazardous waste[5].

Quantitative Hazard & Logistics Data

Summarizing the physicochemical data allows laboratory personnel to quickly compare the baseline API with the impurity to adjust their handling parameters accordingly.

ParameterItraconazole BaseImidazolium ImpurityOperational Disposal Implication
GHS Hazard Codes H302, H315, H319H302, H315, H319, H335Requires P100/N95 respirator during powder transfer[4].
Aquatic Toxicity High (H412)High (H412)Strict EPA Sewer Ban. Zero drain discharge permitted[5].
Solubility Profile Highly lipophilicSoluble in polar organicsDecontamination requires alcohol (IPA/Ethanol), not pure water[7].
Combustion By-products NOx, HCl gasNOx, HCl gasRequires licensed facility with >1000°C incineration and alkaline scrubbers[2].
Physical State Solid (White/Off-white)Solid (Crystalline/Powder)High risk of aerosolization; wet-wiping required for spills[3].

Standard Operating Procedure: Routine Laboratory Disposal

Self-Validating Protocol: This workflow ensures that every step verifies the success of the previous one, minimizing the risk of downstream contamination.

Step 1: Segregation and Solubilization

  • Action: Segregate all liquid waste containing the imidazolium impurity into a designated, chemically compatible carboy labeled "Halogenated Organic Waste."

  • Causality: Mixing chlorinated waste with non-halogenated streams lowers the combustion temperature efficiency at the disposal facility, risking the incomplete destruction of the molecule and the release of dioxins.

  • Validation: Verify the pH of the waste stream is neutral (pH 6-8) before sealing the carboy to prevent pressure buildup from incompatible side reactions.

Step 2: Solid Waste Packaging

  • Action: For solid powder residues, place the tightly sealed original glass vial directly into a high-density polyethylene (HDPE) secondary container. Do not attempt to wash the vial.

  • Causality: Washing generates contaminated aqueous waste, increasing the volume of hazardous material and risking accidental drain contamination[2].

  • Validation: Seal the HDPE container and perform a tap-test over a high-contrast white surface to confirm no particulate leakage is occurring from the primary vial.

DisposalRouting Gen Imidazolium Impurity Waste Generation Liquid Liquid Waste (Halogenated Solvents) Gen->Liquid Dissolved Solid Solid Waste (Powder/Vials) Gen->Solid Precipitated Incineration High-Temp Incineration (>1000°C + Scrubber) Liquid->Incineration Halogenated Stream Solid->Incineration Double-bagged Landfill RCRA Subtitle C Landfill (Ash) Incineration->Landfill Stabilized Ash

Logical routing for the segregation and terminal destruction of Itraconazole Imidazolium Impurity.

Spill Response & Decontamination Protocol

In the event of a powder spill, immediate action is required to prevent respiratory exposure and environmental release.

Step 1: Isolation and PPE

  • Action: Evacuate non-essential personnel. Don a P100/N95 particulate respirator, nitrile gloves, and safety goggles[7].

  • Causality: The powder is a known respiratory irritant (H335) and can cause serious eye irritation (H319) upon contact with mucous membranes[3].

Step 2: Dust Suppression and Absorption

  • Action: Do not dry sweep. Cover the spill with a fine mist of 70% Isopropanol (IPA) or use a universal liquid-binding material such as diatomite[7].

  • Causality: Dry sweeping aerosolizes the charged imidazolium particles, exponentially increasing the inhalation risk. IPA reduces static charge, wets the powder, and prevents aerosolization.

Step 3: Surface Decontamination

  • Action: Scrub the area with an alcohol-soaked wipe (ethanol or IPA), followed by a mild alkaline detergent wash[7].

  • Causality: The imidazolium salt is highly soluble in polar organic solvents but less so in pure water. The alcohol ensures complete dissolution of the API, while the detergent removes residual organic films.

  • Validation: Perform a final wipe with a clean, dry dark cloth. A lack of visual white residue confirms primary decontamination.

SpillResponse Spill Impurity Spill Detected (Solid Powder) Ventilation Don P100/N95 PPE & Ensure Exhaust Ventilation Spill->Ventilation Immediate Containment Prevent Drain Entry (EPA Subpart P Ban) Ventilation->Containment Secure Area Absorption Suppress Dust with IPA & Absorb with Diatomite Containment->Absorption Wetting Agent Decon Decontaminate Surface (Alcohol Scrub) Absorption->Decon Mechanical Removal Disposal Seal in HDPE Container for Incineration Decon->Disposal Waste Segregation

Workflow diagram detailing the spill response and containment protocol for Itraconazole Imidazolium Impurity.

References

  • Pharmacopoeia / LGC Standards. Safety Data Sheet: Itraconazole. Retrieved from [Link]

  • CleanChem Laboratories. Material Safety Data Sheet: Itraconazole EP Impurity F. Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: Itraconazole ≥95 %. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (Subpart P). Retrieved from[Link]

  • Republic Services. Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubChem. Compound Summary: Itraconazole (CID 55283). Retrieved from[Link]

Sources

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